Manganese vanadium oxide
Description
Structure
2D Structure
Properties
CAS No. |
56729-39-6 |
|---|---|
Molecular Formula |
Mn2O7V2-10 |
Molecular Weight |
323.75 g/mol |
IUPAC Name |
manganese(2+);oxygen(2-);vanadium |
InChI |
InChI=1S/2Mn.7O.2V/q2*+2;7*-2;; |
InChI Key |
FOSYJHJYFQEHAQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Mn+2].[Mn+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Mn+2].[Mn+2] |
Other CAS No. |
56729-39-6 |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Fabrication Approaches for Manganese Vanadium Oxides
Hydrothermal and Solvothermal Synthesis of Manganese Vanadium Oxides
Hydrothermal and solvothermal synthesis are powerful and versatile methods for producing crystalline manganese vanadium oxide materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. niu.edu This enclosed environment allows for the formation of materials that may not be stable under ambient conditions. niu.edu
A common approach involves the reaction of vanadium(V) pentoxide (V₂O₅) with a manganese salt, such as manganese(II) sulfate (B86663), often in the presence of an organic templating agent at temperatures around 165-181°C. niu.edursc.org These reactions can yield novel this compound phases with unique crystal structures, such as a hexagonal tunnel structure. rsc.org The use of traditional high-temperature methods is often eschewed in favor of these "soft chemistry" techniques, which offer better control over the final product's characteristics. researchgate.net For instance, a new this compound with a δ-V₂O₅ structure was synthesized hydrothermally, where manganese ions reside between the oxide sheets. researchgate.net Similarly, manganese vanadate (B1173111) (Mn₂V₂O₇) nanobelts have been successfully synthesized through a simple hydrothermal process using ammonium (B1175870) metavanadate and manganese acetate (B1210297) as raw materials. tandfonline.com
Solvothermal methods offer additional flexibility by replacing water with other solvents. This can influence the solubility of precursors and the reaction pathways, leading to different morphologies and phases. For example, various morphologies of manganese oxides, including schists and rods, can be obtained by altering the solvent system, such as a 2-butanol/water mixture. cambridge.org
Influence of Reaction Parameters on this compound Formation
The properties of manganese vanadium oxides synthesized via hydrothermal or solvothermal methods are highly dependent on the reaction parameters. Key variables include temperature, reaction duration, pH, and the concentration of precursors and additives. tandfonline.com The interplay of these factors is crucial in determining the phase, crystallinity, and morphology of the final product.
The pH of the reaction medium is a critical factor. For instance, in the synthesis of manganese vanadate nanobelts, the formation of the desired structure occurs in either acidic or alkaline conditions. tandfonline.com The pH influences the decomposition of precursors like ammonium metavanadate and manganese acetate into amorphous V₂O₅ and MnO, which then react to form crystalline Mn₂V₂O₇. tandfonline.com The hydrothermal temperature and duration also play a significant role; as these increase, the amorphous precursors transform into the crystalline monoclinic Mn₂V₂O₇ phase. tandfonline.com
Research has shown that the final phase of vanadium oxides can be controlled by adjusting the initial pH of the reaction mixture. researchgate.net Different vanadium oxide structures, from layered to tunnel-like, can be formed by systematically varying the pH. researchgate.net The concentration of additives, such as surfactants, is another key parameter. Studies on manganese vanadate nanobelts have demonstrated that the concentration of polyvinyl pyrrolidone (PVP) is a crucial factor in their formation. tandfonline.com
| Parameter | Influence on Synthesis | Example Finding | Source |
|---|---|---|---|
| pH | Determines the decomposition of precursors and the final crystalline phase. | Formation of Mn₂V₂O₇ nanobelts occurs in acidic or alkaline conditions. | tandfonline.com |
| Temperature | Affects the crystallinity and phase transformation of the material. | Increased temperature promotes the reaction between amorphous V₂O₅ and MnO to form crystalline Mn₂V₂O₇. | tandfonline.com |
| Duration | Influences the completion of the reaction and the growth of crystalline structures. | Longer duration times contribute to the formation of well-defined Mn₂V₂O₇ nanobelts. | tandfonline.com |
| Precursor Concentration | Impacts the nucleation and growth of the desired material. | The ratio of manganese to vanadium precursors affects the stoichiometry of the final product. | researchgate.net |
| Additive Concentration | Controls the morphology and prevents agglomeration of nanoparticles. | The concentration of PVP is a crucial parameter in the synthesis of manganese vanadate nanobelts. | tandfonline.com |
Role of Organic Structure-Directing Agents in this compound Synthesis
Organic structure-directing agents (SDAs), such as surfactants and organic cations, are instrumental in guiding the formation of specific this compound structures during hydrothermal and solvothermal synthesis. niu.edursc.org These molecules can act as templates, directing the assembly of inorganic precursors into desired architectures, including layered compounds and nanotubes. niu.edursc.org
For example, diethanolamine (B148213) has been employed as an organic SDA in the synthesis of manganese vanadium oxides to facilitate the formation of nanotubes and the insertion of manganese ions into vanadium oxide layers. niu.edu Similarly, the polymer polyvinyl pyrrolidone (PVP) has been used as a surfactant in the hydrothermal synthesis of manganese vanadate nanobelts. tandfonline.comresearchgate.net The PVP-assisted process is an effective method for creating nanosheets and nanobelts. tandfonline.com
Tetramethylammonium (B1211777) (TMA) ions are another class of SDAs used to create new layered vanadium oxide structures. researchgate.netrsc.org In the presence of TMA ions, a this compound with a δ-V₂O₅ structure can be synthesized, where the organic ions reside between the oxide sheets along with manganese ions. researchgate.net The use of different organic cations, such as methylamine, can lead to different layered vanadium oxide structures due to factors like hydrogen bonding. rsc.org Methylamine has been shown to form a double-sheet vanadium oxide structure. rsc.org The choice of the organic template is therefore a powerful tool for chemists to manipulate the final solid-state structure of the inorganic product. acs.org
Electrochemical Deposition and Film Fabrication of this compound Thin Films
Electrochemical deposition is a versatile technique for fabricating thin films of this compound directly onto conductive substrates. cambridge.org This method offers excellent control over film thickness and morphology and can be performed at or near room temperature. acs.orgijsrst.com
A typical procedure for the electrochemical deposition of mixed manganese-vanadium oxide films involves applying a constant positive potential (e.g., +1.0 V) to a platinum substrate immersed in an aqueous solution containing manganese sulfate (MnSO₄) and ammonium vanadate (NH₄VO₃). cambridge.org In this process, Mn²⁺ ions are anodically oxidized in the presence of vanadate ions to form the mixed oxide film. acs.org The resulting films are often amorphous as-deposited and can contain a mixture of oxidation states, such as Mn⁴⁺ and V⁵⁺. cambridge.orgijsrst.com
To overcome challenges associated with the corrosion of certain substrates like aluminum in acidic electrolytes, a novel strategy involves first electrodepositing a thin, protective interlayer of manganese oxide. diva-portal.orgresearchgate.net This initial layer enables the subsequent successful deposition of a functional vanadium oxide layer, creating a hybrid film. diva-portal.orgresearchgate.net Post-deposition heat treatment can be used to modify the film's properties. For example, heating a mixed Mn/V oxide film under vacuum can induce the reductive formation of Mn²⁺, altering the film's electrochemical response. cambridge.orgcambridge.org
Green Synthesis Routes for this compound Nanomaterials
In recent years, there has been a growing emphasis on developing environmentally friendly, or "green," synthesis methods for nanomaterials. These routes aim to reduce or eliminate the use of hazardous substances and often employ biological resources. While specific research on green synthesis of mixed manganese vanadium oxides is emerging, the principles have been successfully applied to the individual oxide components.
Green synthesis approaches often utilize plant extracts as reducing or chelating agents. For instance, orange peel extract has been used in a sol-gel green synthesis method to produce V₂O₅ and VO₂ nanoparticles from ammonium vanadate. crgjournals.com Similarly, Butea monosperma seed extract has been employed in the solution combustion synthesis of orthorhombic V₂O₅ nanoparticles. researchgate.net For manganese oxides, extracts from Sapindus mukorossi (soapnut) have been used to synthesize MnO₂ nanoparticles in an eco-friendly manner at room temperature. jwent.net
A notable example of a green synthesis approach is the use of microorganisms. The bacterial species Shewanella sp. strain HN-41 has been shown to biosynthesize vanadium dioxide (VO₂) nanoparticles under anaerobic conditions at neutral pH and 30°C. nih.govjmb.or.kr This method avoids the harsh conditions and toxic reducing agents required in conventional synthesis routes. nih.govjmb.or.kr These green approaches are cost-effective, scalable, and offer a sustainable alternative for producing metal oxide nanomaterials. crgjournals.comjwent.net
Nanostructure Engineering and Morphological Control of Manganese Vanadium Oxides
Nanostructure engineering involves the deliberate design and fabrication of materials at the nanoscale to achieve specific properties and functionalities. For manganese vanadium oxides, controlling the morphology (shape and size) is crucial for applications such as energy storage, where high surface area and efficient ion transport pathways are desirable. rsc.org
One effective strategy for morphological control is the pre-intercalation of ions into the crystal structure. For example, incorporating Mn²⁺ ions into tunnel-type VO₂ nanoribbons acts as a "pillar," expanding the structure and facilitating faster and more reversible intercalation of other ions. acs.org This interlayer engineering can also enhance electrical conductivity and improve redox activity. acs.org The incorporation of hydrated manganese ions into layered vanadium oxide has been shown to induce controllable morphology regulation, leading to the formation of three-dimensional flower-like materials composed of self-assembled nanosheets. acs.org This hierarchical nanostructure provides a high number of active sites. acs.org
Various synthesis techniques can be tailored to produce specific nanostructures. Solvothermal methods, for instance, allow for the fabrication of manganese oxides with diverse morphologies like schists, rods, and fibers simply by adjusting the solvent composition and precursors. cambridge.org
Fabrication of this compound Nanotubes, Nanosheets, and Nanobelts
Among the various nanostructures, one-dimensional (1D) and two-dimensional (2D) morphologies such as nanotubes, nanobelts, and nanosheets are of particular interest due to their unique electronic and electrochemical properties. elsevierpure.com
Nanobelts: Manganese vanadate nanobelts, specifically single crystalline monoclinic Mn₂V₂O₇, have been synthesized via a simple hydrothermal process. tandfonline.com This method uses ammonium metavanadate and manganese acetate as precursors and polyvinyl pyrrolidone (PVP) as a surfactant in an acidic or alkaline medium. tandfonline.com The resulting nanobelts can have thicknesses of around 20 nm, widths from 350 nm to 1 µm, and lengths of several hundred micrometers. tandfonline.com Doping these nanobelts with additional metal ions, such as Mn, through a one-step hydrothermal process can further enhance their properties. rsc.org
Nanosheets: Nanosheets of manganese vanadate have also been prepared through a facile hydrothermal route using similar precursors (ammonium metavanadate and manganese acetate) and PVP as a surfactant. researchgate.net These nanosheets can have an average thickness of about 50 nm, a length of 2–10 µm, and a width of 800 nm to 2 µm. researchgate.net V₂O₅ nanosheets can be synthesized via a solvothermal reaction of V₂O₅ xerogel in ethanol, which provides a large surface area for electrochemical reactions. researchgate.net Liquid exfoliation of bulk materials, such as δ-LixV₂O₅, is another scalable method to produce bilayered vanadium oxide nanoflakes. nsf.gov
Nanotubes: this compound nanotubes have been synthesized using organic structure-directing agents in hydrothermal reactions. niu.edu These hollow, multi-walled microstructures are typically fabricated using V₂O₅ as a precursor and long-chain organic amines as soft templates. rsc.org This unique tubular structure offers a high surface area and numerous active sites. rsc.org
| Nanostructure | Synthesis Method | Precursors/Agents | Typical Dimensions | Source |
|---|---|---|---|---|
| Nanobelts | Hydrothermal | Ammonium metavanadate, Manganese acetate, PVP | Thickness: ~20 nm; Width: 350 nm - 1 µm; Length: Several hundred µm | tandfonline.com |
| Nanosheets | Hydrothermal | Ammonium metavanadate, Manganese acetate, PVP | Thickness: ~50 nm; Length: 2-10 µm; Width: 0.8-2 µm | researchgate.net |
| Nanotubes | Hydrothermal | V₂O₅, Long-chain organic amines (e.g., diethanolamine) | Hollow, multi-walled microstructures | niu.edursc.org |
Development of this compound-Based Composites and Heterostructures
The creation of composites and heterostructures is a key strategy to overcome the limitations of individual manganese and vanadium oxides, such as poor electrical conductivity and structural instability during electrochemical cycling. cip.com.cn By combining them with other functional materials, synergistic effects can be achieved, leading to enhanced performance. cip.com.cn
A notable example is the synthesis of a MnO/MnV₂O₄ heterostructure. ccspublishing.org.cn This composite, prepared through a hydrothermal method followed by calcination, leverages the high theoretical capacity of manganese oxides and the improved stability of vanadium oxides. ccspublishing.org.cn The resulting material exhibits excellent rate performance and cycling stability when used as a cathode in aqueous zinc-ion batteries. ccspublishing.org.cn The synergistic effect between the MnO and MnV₂O₄ components, coupled with a stable framework derived from a metal-organic framework (MOF) precursor, contributes to its superior electrochemical properties. ccspublishing.org.cn
Another approach involves integrating manganese vanadium oxides with carbon-based materials. For instance, a composite of this compound with N-doped reduced graphene oxide has been developed as an efficient electrocatalyst for both the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). acs.orgresearchgate.net This facile synthesis process involves depositing a molecular this compound precursor onto reduced graphene oxide, which is then converted into a nanostructured solid-state catalyst. acs.orgresearchgate.net The resulting composite shows performance comparable to commercial Pt/C electrocatalysts in alkaline aqueous electrolytes. acs.orgresearchgate.net
Furthermore, the fabrication of V₂O₅@PEDOT nanocomposites demonstrates the potential of combining inorganic and organic materials. rsc.org The poly(3,4-ethylenedioxythiophene) (PEDOT) coating enhances the electrical conductivity of the V₂O₅, addressing one of its primary limitations. rsc.org This composite shows promise as a high-performance cathode material for aqueous manganese-ion batteries. rsc.org
The table below summarizes key research findings on this compound-based composites and heterostructures.
| Composite/Heterostructure | Synthesis Method | Key Findings | Application |
| MnO/MnV₂O₄ | Hydrothermal followed by calcination | Exhibits a high specific capacity and excellent cycling stability due to synergistic effects and a stable MOF-derived framework. ccspublishing.org.cn | Aqueous Zinc-Ion Battery Cathode |
| This compound-N-Doped Reduced Graphene Oxide | Deposition of molecular precursor on reduced graphene oxide | Acts as a high-performance bifunctional electrocatalyst for OER and ORR. acs.orgresearchgate.net | Electrocatalysis |
| V₂O₅@PEDOT | In-situ polymerization | The PEDOT coating significantly improves the electrical conductivity of V₂O₅. rsc.org | Aqueous Manganese-Ion Battery Cathode |
| V₂O₃/Carbon Composites | Hydrothermal route followed by calcination | Exhibits excellent performance for ammonium perchlorate (B79767) decomposition. acs.org | Catalyst |
Doping and Elemental Substitution Strategies in this compound Systems
Doping and elemental substitution are powerful techniques to tailor the intrinsic properties of this compound systems. By introducing foreign ions into the crystal lattice, it is possible to modify the electronic structure, create defects, and enhance structural stability, thereby improving electrochemical and catalytic performance. mdpi.com
Vanadium doping in manganese oxides has been shown to be an effective strategy. For instance, vanadium-doped manganese dioxide (α-MnO₂) has been synthesized and has demonstrated enhanced zinc storage properties. mdpi.com The introduction of vanadium can alter the morphology and increase the surface area of the material. osti.gov In one study, vanadium-doped K-OMS-2 (a type of manganese oxide) showed an increase in BET surface area from 198 m²/g to as high as 259 m²/g with 5% vanadium doping. osti.gov This increased surface area can provide more active sites for electrochemical reactions. osti.gov
Similarly, doping manganese into vanadium oxides has yielded significant improvements. Mn-doped V₂O₅ films, prepared by a sol-gel method, exhibited a higher discharge capacity (283 mAh/g) compared to pure V₂O₅ films (237 mAh/g) and a significantly lower capacity fading rate. rsc.orgwashington.edu The incorporation of manganese ions is believed to create oxygen vacancies and suppress detrimental phase transitions during lithium-ion intercalation. washington.edu A scalable, low-temperature synthesis of manganese-doped hydrated vanadium oxide has also been reported, resulting in a cathode material for aqueous zinc-metal batteries with a high capacity of 341 mAh g⁻¹ and excellent cycling stability. acs.org
The table below presents a summary of research findings on doping and elemental substitution in this compound systems.
| Host Material | Dopant/Substituted Element | Synthesis Method | Key Findings |
| α-MnO₂ | Vanadium | Ambient redox synthesis | Enhanced zinc storage properties. mdpi.com |
| K-OMS-2 | Vanadium | Hydrothermal | Increased surface area and altered morphology. osti.gov |
| V₂O₅ | Manganese | Sol-gel | Increased discharge capacity and improved cyclic stability. rsc.orgwashington.edu |
| Hydrated Vanadium Oxide | Manganese | Surfactant-assisted route | High capacity and excellent cycling stability as a cathode for aqueous zinc-metal batteries. acs.org |
| Li₁.₂Ni₀.₁₆Co₀.₀₈Mn₀.₅₆O₂ | Vanadium (substituting Mn) | Sol-gel | Improved structural stability and electrochemical performance. rsc.org |
| LiNi₀.₉₀Co₀.₀₅Mn₀.₀₅O₂ | Vanadium (substituting Mn) | Not specified | Improved rate capability and cyclic stability. acs.org |
Crystallographic Investigations and Structural Elucidation of Manganese Vanadium Oxides
Advanced Diffraction Techniques for Manganese Vanadium Oxide Structure Determination
The primary tools for elucidating the crystal structures of manganese vanadium oxides are X-ray diffraction (XRD) and neutron diffraction. These techniques provide detailed information about the arrangement of atoms within a crystal lattice.
X-ray Diffraction (XRD) is instrumental in identifying crystalline phases and determining lattice parameters. For instance, XRD analysis has been used to characterize the orthorhombic structure of Mn₃(VO₄)₂ and to study pressure-induced phase transitions. acs.org In one study, in-situ synchrotron XRD was employed to investigate the structural behavior of orthorhombic Mn₃(VO₄)₂ under high pressure, revealing a sluggish first-order phase transition beginning at 10 GPa. acs.org Similarly, XRD was used to confirm the crystal structure of novel this compound cathodes for zinc-ion batteries synthesized via hydrothermal methods. niu.edu The technique is also crucial for studying the formation of various manganese vanadate (B1173111) polymorphs, such as the monoclinic MnV₂O₆·4H₂O, orthorhombic MnV₂O₆·2H₂O, and monoclinic MnV₂O₆. researchgate.net
Neutron Diffraction offers a complementary perspective, particularly valuable for distinguishing between manganese and vanadium atoms, which have similar X-ray scattering factors. It is also highly sensitive to the positions of lighter atoms like oxygen and is a powerful tool for determining magnetic structures. For example, powder neutron diffraction was used to determine the magnetic structure of the high-temperature phase of Mn₃(VO₄)₂, revealing an antiferromagnetic alignment of magnetic moments on the Mn²⁺ sites. researchgate.net Neutron diffraction studies on Mn₃Fe₄V₆O₂₄ revealed a disordering of iron and manganese atoms in certain cation sites, a detail not apparent from XRD analysis alone. pwr.edu.pl This technique was also critical in a study of the high-pressure ilmenite-type MnVO₃, where it was found that both manganese and vanadium cations contribute to the magnetic ordering. rsc.org
The combination of these techniques provides a comprehensive understanding of both the atomic and magnetic structures of manganese vanadium oxides.
Real-Space Structure Analysis of this compound Phases
While diffraction techniques provide information in reciprocal space, real-space analysis methods, such as Atomic Pair Distribution Function (PDF) analysis, offer direct insights into the local atomic structure, which is especially crucial for poorly-crystalline or nanocrystalline materials.
PDF analysis, typically derived from total scattering data (either X-ray or neutron), provides a histogram of atom-atom distances, revealing short-range order that may be missed by traditional crystallographic methods. This is particularly useful for layered manganese oxides, where stacking faults and disorder are common. For example, PDF analysis has been instrumental in revealing the true layered nature of poorly-crystalline manganese oxides, showing that the best models often belong to a monoclinic C12/m1 space group with significant deviation from the hexagonal symmetry previously suggested by reciprocal-space methods. psu.edu This technique has allowed for the estimation of manganese occupancy in the MnO₆ layers of various synthetic and bacteriogenic manganese oxides. psu.edu
Although specific studies focusing solely on PDF analysis of manganese vanadium oxides are less common, the principles are directly applicable. For materials like the δ-type [N(CH₃)₄]zMnyV₂O₅·nH₂O, which has a disordered V₂O₅ double layer with manganese and tetramethylammonium (B1211777) ions residing between the layers, PDF analysis could provide invaluable information about the local coordination environments and the nature of the disorder. researchgate.net
Polymorphism and Phase Transitions in Manganese Vanadates
Manganese vanadates are known to exhibit polymorphism, meaning they can exist in different crystal structures, or polymorphs, depending on conditions like temperature and pressure. These different forms can have distinct physical and chemical properties. A prominent example is manganese(II) pyrovandate (Mn₂V₂O₇), which is known to exist in at least two forms, α-Mn₂V₂O₇ and β-Mn₂V₂O₇. researchgate.net Generally, the high-temperature polymorphs are designated as β-forms and the low-temperature ones as α-forms. researchgate.net
Another example is MnV₂O₆, which can be synthesized in hydrated and anhydrous forms with different crystal structures. Microwave-assisted synthesis has produced monoclinic MnV₂O₆·4H₂O (space group C2/c), orthorhombic MnV₂O₆·2H₂O (Pnma), and monoclinic MnV₂O₆ (C2/m). researchgate.net The study of these polymorphs is crucial for understanding their formation and potential applications.
Phase transitions between these polymorphs can be induced by temperature or pressure. For instance, orthorhombic Mn₃(VO₄)₂ undergoes a pressure-induced structural phase transition starting at approximately 10 GPa, which is a sluggish, first-order transition. acs.org This is different from isostructural compounds like Zn₃(VO₄)₂ and Ni₃(VO₄)₂, which remain stable under similar pressures. acs.org The high-temperature phase of Mn₃(VO₄)₂ (h.t.-Mn₃(VO₄)₂), which is stable above ~946°C, can be stabilized at room temperature through rapid cooling or partial substitution of Mn²⁺. researchgate.net
The table below summarizes the crystallographic data for some manganese vanadate polymorphs.
| Compound | Formula | Crystal System | Space Group |
| Manganese Vanadate Tetrahydrate | MnV₂O₆·4H₂O | Monoclinic | C2/c |
| Manganese Vanadate Dihydrate | MnV₂O₆·2H₂O | Orthorhombic | Pnma |
| Anhydrous Manganese Vanadate | MnV₂O₆ | Monoclinic | C2/m |
| Low-temperature Manganese Orthovanadate | lt-Mn₃(VO₄)₂ | Orthorhombic | Cmca |
| High-temperature Manganese Orthovanadate | ht-Mn₃(VO₄)₂ | Tetragonal | I42d |
This table is based on data from various crystallographic studies. researchgate.netresearchgate.net
Structural Studies of Layered and Tunnel Architectures in Manganese Vanadium Oxides
Manganese vanadium oxides often form fascinating layered and tunnel structures, which are of great interest for applications such as ion intercalation in batteries. nih.govresearchgate.net These structures are built from MnO₆ and VOₓ polyhedra.
Layered Structures: In layered manganese vanadium oxides, sheets of manganese and vanadium oxides are separated by an interlayer space. osti.gov An example is the δ-type [N(CH₃)₄]zMnyV₂O₅·nH₂O, which features disordered double layers of V₂O₅ with manganese and tetramethylammonium ions in the interlayer space. researchgate.net This compound has a monoclinic structure with cell parameters a=11.66(2)Å, b=3.610(9)Å, c=13.91(4)Å, and β=108.8(2)°. researchgate.net Another example is a layered manganese oxide known as OL-1, where MnO₆ octahedra share vertices and edges to form sheets separated by about 7 Å. osti.gov
Tunnel Structures: Tunnel structures are formed when layers of MnO₆ octahedra cross-link, creating one-dimensional channels. osti.govmdpi.com These tunnels can host various cations to maintain charge balance. osti.gov A novel this compound with a hexagonal tunnel structure and space group P6₃mc was synthesized via a hydrothermal reaction. rsc.org Its chemical formula is (Mn²⁺)₆(Mn³⁺)₁₋₂/₃z(OH)₃(VO₄)₃[(VO₄)₁₋₂z(V₂O₇)z] (with z = 0.2), and it has cell parameters a = 13.229(1) Å and c = 5.255(1) Å. rsc.org The synthesis of tunnel structures can sometimes be achieved through the hydrothermal treatment of layered precursors, which undergo a layer-to-tunnel transition under high pressure and temperature. nsf.gov
The dimensions of these layers and tunnels are critical for their functionality, particularly in electrochemical applications where they facilitate ion diffusion.
Metal-Organic Frameworks (MOFs) Incorporating Manganese and Vanadium Centers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org MOFs incorporating both manganese and vanadium are gaining attention due to the rich redox chemistry of these two metals, which can be beneficial for applications in catalysis and energy storage. rsc.orgrsc.org
The structure of these Mn-V MOFs is determined by the coordination geometry of the metal ions and the nature of the organic linkers. The modularity of MOF synthesis allows for the creation of highly porous architectures with large surface areas, providing abundant active sites for chemical reactions. researchgate.net While the field of Mn-V bimetallic MOFs is still emerging, the principles of MOF design suggest that a wide variety of structures with tunable porosity and functionality can be achieved. rsc.org For example, a porphyrinic vanadium-based MOF constructed from infinite V(OH)O₄ chains has been reported, showcasing the potential for creating complex architectures. dntb.gov.ua The incorporation of manganese into such frameworks could introduce additional catalytic or magnetic properties. The development of stable Mn-V MOFs with controlled porosity and active site distribution is a key area of ongoing research. rsc.org
Defect Chemistry and Non Stoichiometry in Manganese Vanadium Oxides
Oxygen Vacancy Engineering in Manganese Vanadium Oxide Structures
Oxygen vacancy engineering is a prominent strategy for modifying the properties of manganese vanadium oxides. The creation of oxygen vacancies, which are point defects resulting from missing oxygen atoms in the crystal lattice, can significantly alter the material's electronic and structural characteristics. hu-berlin.de These vacancies introduce localized electrons, which can increase the concentration of lower-valence vanadium ions (e.g., V⁴⁺ from V⁵⁺), thereby boosting electronic conductivity. researchgate.netucl.ac.uk This enhancement is crucial for applications like electrochemical energy storage, where efficient charge transport is paramount.
The presence of oxygen vacancies can weaken the electrostatic interactions within the lattice, which facilitates the migration kinetics of ions such as Zn²⁺ and Li⁺ during electrochemical cycling. researchgate.netwashington.edu This leads to improved rate capability and higher discharge capacities in battery applications. researchgate.net For instance, manganese-doped V₂O₅ with engineered oxygen vacancies has demonstrated significantly enhanced lithium-ion intercalation capacity and cyclic stability. washington.edu The vacancies can create a more open structure, providing more active sites for ion storage and reducing the energy barrier for ion diffusion. nih.govresearchgate.net Studies have shown that calcination at low temperatures or specific atmospheric treatments can effectively generate these vacancies. researchgate.netacs.org
Furthermore, density functional theory (DFT) calculations have confirmed that oxygen vacancies can increase electronic conductivity and accelerate the diffusion kinetics of ions. bohrium.com The synergistic effect of oxygen vacancies and elemental doping (like with nitrogen or manganese) can lead to superior electrochemical performance, including high capacity, excellent rate capability, and long-term cycling stability. researchgate.netbohrium.com
| Material System | Engineering Method | Key Findings | Performance Enhancement | Reference |
|---|---|---|---|---|
| Manganese Vanadate (B1173111) (MVO-250) | Low-temperature calcination | Generation of oxygen vacancies (OVs) | Superior discharge capacity (300.1 mAh g⁻¹ at 0.2 A g⁻¹) and excellent rate capability (175.0 mAh g⁻¹ at 5 A g⁻¹). researchgate.net | researchgate.net |
| Mn-doped V₂O₅ | Manganese doping | Introduction of OVs and formation of [MnO₆] octahedra. | Discharge capacity of 283 mAh/g, significantly higher than pure V₂O₅ (237 mAh/g). washington.edu Excellent cyclic stability with a fading rate of less than 0.06% per cycle. washington.edu | washington.edu |
| Hydrated Vanadium Oxide (Mn-VOH@GHC) | Mn²⁺ pre-insertion and glucose hydrothermal carbon (GHC) coating | OVs induced by GHC and Mn²⁺ insertion. | High capacity of 530 mAh/g at 0.2 A/g and reversible capacity of 344 mAh/g after 2000 cycles at 2 A/g. nih.gov | nih.gov |
| Oxygen Vacancy-Engineered Vanadium Oxide (V₂O₄.₈₅) | Controlled synthesis conditions | Reduced migration barriers for Mn²⁺ and H⁺ ions. | Discharge capacity of 212.6 mAh g⁻¹ at 0.1 A g⁻¹ with 89.5% capacity retention after 500 cycles. researchgate.net | researchgate.net |
| N-doped Vanadium Oxide (N-(Zn,en)VO) | Nitridation treatment | Concurrent introduction of N-doping and OVs. | Peak capacity of 420.5 mA h g⁻¹ at 0.05 A g⁻¹ and long cycle life at 5 A g⁻¹ (4500 cycles without capacity decay). bohrium.com | bohrium.com |
Cation Vacancy Formation and Their Influence on this compound Properties
Alongside oxygen vacancies, cation vacancies play a crucial role in dictating the properties of manganese vanadium oxides. The formation of cation vacancies, particularly manganese (Mn) or vanadium (V) vacancies, can significantly modulate the electronic structure and provide additional sites for ion intercalation, thereby enhancing electrochemical performance. acs.orgmdpi.com
In manganese oxides, for example, the intentional introduction of Mn vacancies has been shown to improve specific capacitance, reduce charge transfer resistance, and enhance cycling stability in supercapacitor applications. researchgate.net These vacancies act as ion intercalation sites, which are critical for the charge storage mechanism. researchgate.net Similarly, in vanadium oxides like V₆O₁₃, substituting V cations or creating vanadium vacancies and replacing them with other cations such as Mn²⁺ is a strategy to improve poor cycling performance. mdpi.com
| Material | Defect Type | Method of Introduction | Observed Influence | Reference |
|---|---|---|---|---|
| δ-MnO₂ Nanosheets | Mn Vacancies | Equilibration at different pH levels | Increased pseudocapacitance (>300 F g⁻¹), reduced charge transfer resistance (~3 Ω), and 50% improvement in cycling stability. researchgate.net | researchgate.net |
| V₆O₁₃ | V Cation Vacancies/Substitution | Substitution with Mn²⁺ | Strategy to improve electrochemical properties and cycling performance for Li-ion batteries. mdpi.com | mdpi.com |
| V₂O₅ | Cation Vacancies | Thermal annealing under specific atmospheres (e.g., O₂) | Modulates electronic properties, promotes charge transfer, and serves as extra host sites for ion insertion. acs.org | acs.org |
| MnO₂ Polymorphs (pyrolusite, ramsdellite) | Cation Vacancies | Computational modeling | Strongly affects the binding energies of inserted H⁺ ions, suggesting an improvement in electrochemical properties. acs.org | acs.org |
Investigation of Point Defects in Manganese Vanadium Oxides and their Role in Functional Performance
Point defects, which are zero-dimensional crystallographic defects, are fundamental to controlling and optimizing the properties of ionically bonded materials like manganese vanadium oxides. annualreviews.org These defects, including vacancies (both cation and anion) and interstitials, disrupt the perfect periodicity of the crystal lattice, leading to significant changes in electronic, optical, and electrochemical properties. annualreviews.org The concentration of these defects can be manipulated through various methods, such as doping, heat treatment under controlled atmospheres, and nanostructuring. acs.orgacs.org
In the context of functional performance, particularly for energy storage, point defects serve several key roles:
Enhanced Conductivity : Defects like oxygen vacancies can introduce charge carriers (electrons), which increases the material's electronic conductivity, a common limiting factor in many metal oxides. bohrium.comacs.org
Improved Ion Diffusion : Vacancies can create more open pathways within the crystal structure, lowering the energy barrier for ion movement and thus enhancing diffusion kinetics. nih.govresearchgate.net
Increased Active Sites : Defects can act as additional sites for ion intercalation and redox reactions, leading to higher specific capacity. nih.govresearchgate.net
Structural Stabilization : The introduction of certain defects can help to alleviate structural strain during repeated ion insertion and extraction, thereby improving the long-term cycling stability of electrode materials. nih.gov
For example, studies on δ-MnO₂ have demonstrated a direct correlation between the concentration of Mn vacancies and improved specific capacitance and cycling stability. researchgate.net Similarly, in vanadium oxides, point defects introduced through heat treatments or doping are known to increase Li-ion capacity. acs.org The formation of a polaronic defect, a type of electron-lattice coupling, is often associated with point defects in transition metal oxides and is considered crucial for facilitating electron flow in catalytic and electrochemical processes. aps.org
Structural Relaxation and Defect Site Occupancy in this compound Lattices
The introduction of point defects into the this compound lattice inevitably causes local structural distortions and relaxation. When an atom is removed to create a vacancy or an impurity atom is introduced, the neighboring atoms readjust their positions to minimize the local energy. This structural relaxation can have profound effects on the material's properties.
In manganese-containing oxides, the presence of Mn³⁺ ions often leads to Jahn-Teller distortion, where the local MnO₆ octahedra become distorted. arxiv.orgcore.ac.uk This distortion can be influenced by the presence of defects. For instance, doping a layered manganese oxide with cobalt has been shown to suppress Jahn-Teller distortion, leading to more isotropic migration pathways for ions and thus enhancing ionic diffusion and rate capability. core.ac.uk
Computational studies using methods like Density Functional Theory (DFT) are crucial for understanding the specifics of structural relaxation. arxiv.orgaps.org These studies can model how bond lengths and angles change around a defect site. For example, in K-intercalated MnO₂, the formation of a polaronic defect (Mn³⁺) from a Mn⁴⁺ site leads to a distortion of the Mn-O bonds. arxiv.org The lattice relaxation around charged defects in doped Mott insulators, such as perovskite vanadates, is complex and involves coupling between charge, orbital, and lattice degrees of freedom. aps.org
The occupancy of defect sites is also a critical factor. In manganese-doped V₂O₅, for instance, the incorporation of larger manganese ions (Mn²⁺) into the vanadium oxide lattice can lead to an expansion of the interlayer spacing. washington.edu This structural change, potentially compensated by the formation of oxygen vacancies, creates a more open structure that is beneficial for ion intercalation. washington.edu The interplay between the size of the dopant cation, the creation of vacancies, and the resulting lattice relaxation determines the ultimate structural and functional properties of the material.
| Material System | Defect/Dopant | Observed Structural Effect | Impact on Properties | Reference |
|---|---|---|---|---|
| Mn-doped hydrous V₂O₅ | Mn²⁺ Doping | Increased interlayer distance (from 11 Å to 11.3 Å); smaller grain size; suppression of orthorhombic V₂O₅ phase formation. washington.edu | Improved Li-ion intercalation capacity and stability. washington.edu | washington.edu |
| KₓMn₀.₉₅Co₀.₀₅O₂ | Co Doping | Suppression of Jahn-Teller distortion. | More isotropic K⁺ migration pathways, enhanced ionic diffusion, and improved rate capability. core.ac.uk | core.ac.uk |
| K-intercalated MnO₂ | Polaronic defect (Mn³⁺) | Distortion of Mn-O bonds at the Jahn-Teller distorted manganese atom. arxiv.org | Creation of a localized polaronic state in the energy gap, facilitating electron flow. aps.org | aps.orgarxiv.org |
| Doped VO Perovskites (e.g., La₁₋ₓSrₓVO₃) | Charged defects (e.g., Ca²⁺/Sr²⁺ substitution) | Local interactions acting on vanadium ions near the defect; orbital polarization. aps.org | Determines the optical and transport gaps in the doped system. aps.org | aps.org |
Theoretical and Computational Chemistry Approaches for Manganese Vanadium Oxides
Density Functional Theory (DFT) Applications for Electronic Structure and Properties of Manganese Vanadium Oxides
Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a balance between accuracy and computational cost for studying the electronic structure of complex materials like manganese vanadium oxides. ucl.ac.ukacs.org DFT calculations are instrumental in elucidating the geometric, electronic, and magnetic properties that govern the functionality of these compounds, particularly in catalysis and energy storage. ucl.ac.ukrsc.org
Furthermore, DFT is used to predict the thermodynamically favored surface terminations and particle morphologies under different environmental conditions, such as temperature and pressure. ucl.ac.uk This is crucial for understanding how these materials will behave in realistic catalytic or electrochemical environments. By calculating properties like the density of states (DOS), band gap, and the nature of chemical bonds, DFT provides a fundamental understanding of how these materials function. ucl.ac.ukacs.org For example, in studies of Mn-doped vanadium oxide (Mn-V₂O₃), DFT calculations identified it as a promising catalyst for propane (B168953) dehydrogenation by revealing that the single Mn atoms act as both promoters and active sites. acs.org
Table 1: Properties of Manganese Vanadium Oxides Investigated by DFT
| Property Investigated | Application / Insight Provided | Example System |
| Electronic Structure | Understanding conductivity, catalytic activity, and optical properties. ustc.edu.cn | Mn-doped V₂O₃ |
| Magnetic Properties | Determining magnetic ordering and spin states, crucial for understanding reactivity. ucl.ac.uk | LaMnO₃ (as a related manganite) |
| Structural Stability | Predicting stable phases and the effect of dopants on the crystal lattice. osti.gov | V-substituted KMn₈O₁₆ |
| Defect Formation Energy | Calculating the energy required to create vacancies (e.g., oxygen vacancies), which are often active sites. acs.org | MnO (as a base oxide) |
| Surface Thermodynamics | Predicting the most stable crystal facets and surface structures under reaction conditions. ucl.ac.uk | VO₂ (as a base oxide) |
| Adsorption Energies | Modeling the binding of reactants and intermediates to the catalyst surface. ucl.ac.uk | Li and O on β-MnO₂ |
Computational Modeling of Reaction Mechanisms in Manganese Vanadium Oxide Systems
Computational modeling, primarily using DFT, is an indispensable tool for mapping out the complex reaction mechanisms that occur at the surface of this compound catalysts. acs.orgrsc.org These models allow for the step-by-step investigation of reaction pathways, the identification of transient intermediates, and the calculation of activation energy barriers, providing insights that are often inaccessible to direct experimental observation. researchgate.netmdpi.com
A prominent example is the elucidation of the water oxidation mechanism catalyzed by the molecular cluster [Mn₄V₄O₁₇(OAc)₃]³⁻. researchgate.net Combined theoretical and experimental studies have proposed a detailed three-step activation mechanism before the catalytic cycle begins:
First One-Electron Oxidation: The catalyst is first oxidized from its resting state, [Mn₂³⁺Mn₂⁴⁺], to a higher oxidation state, [Mn³⁺Mn₃⁴⁺]. researchgate.net
Ligand Exchange: An acetate (B1210297) (OAc) ligand is exchanged for a water molecule from the solvent. DFT calculations showed that the nucleophilic attack of a water molecule on one of the Mn³⁺ centers has a significantly lower activation barrier compared to an attack on an Mn⁴⁺ center. researchgate.net
Second One-Electron Oxidation: The resulting species undergoes a second one-electron oxidation to form the highly oxidized [Mn₄⁴⁺] state, which is primed for water oxidation. researchgate.net
This intricate interplay between redox events and ligand exchange is critical for forming the catalytically active species. researchgate.net The computational models were able to rationalize the experimental electrochemical and spectroscopic data, providing a coherent picture of the catalyst's activation. researchgate.net
Beyond this specific example, computational modeling has been applied to understand various reactions on related oxide systems. Studies on vanadium oxide catalysts have used DFT to model the oxidative dehydrogenation of alcohols, identifying the most likely reaction pathways and products. acs.orgresearchgate.net Similarly, DFT calculations have explored the reactions of manganese oxide clusters with molecules like hydrogen sulfide, detailing the oxygen-for-sulfur exchange reactions at a molecular level. These computational studies provide a foundational understanding of the structure-reactivity relationships that are essential for the rational design of new and improved mixed-metal oxide catalysts. rsc.org
Table 2: Proposed Activation Mechanism for the [Mn₄V₄O₁₇(OAc)₃]³⁻ Water Oxidation Catalyst
| Step | Initial State | Final State | Key Event | Computational Finding |
| 1 | [Mn₂³⁺Mn₂⁴⁺(OAc)₃]³⁻ | [Mn³⁺Mn₃⁴⁺(OAc)₃]²⁻ | First Oxidation | One-electron removal from the manganese-oxo core. |
| 2 | [Mn³⁺Mn₃⁴⁺(OAc)₃]²⁻ | [Mn³⁺Mn₃⁴⁺(OAc)₂(H₂O)]⁻ + OAc⁻ | Ligand Exchange | Nucleophilic attack of H₂O is favored at Mn³⁺ centers over Mn⁴⁺ due to lower activation energy. researchgate.net |
| 3 | [Mn³⁺Mn₃⁴⁺(OAc)₂(H₂O)]⁻ | [Mn₄⁴⁺(OAc)₂(H₂O)] | Second Oxidation | A second one-electron removal creates the highly oxidized active state. |
Prediction and Calculation of Redox Potentials for this compound Species
The ability to accurately predict redox potentials is crucial for understanding and designing catalysts for electrochemical reactions like water splitting. Computational methods, particularly those based on DFT, have become vital for calculating the redox potentials of complex species like manganese vanadium oxides, providing a direct link between theoretical models and experimental electrochemical measurements. mdpi.comresearchgate.net
For the molecular this compound water oxidation catalyst, [Mn₄V₄O₁₇(OAc)₃]³⁻, computational chemists have successfully calculated the redox potentials associated with its activation. researchgate.netmdpi.com The redox potential for the [Mn³⁺Mn₃⁴⁺] ⇌ [Mn₄⁴⁺] + e⁻ half-reaction, a key step in the catalytic cycle, has been computed and validated against experimental data obtained from cyclic voltammetry. mdpi.com
Two primary computational approaches are often used:
Direct Approach: This method involves performing geometry optimization and frequency calculations for both the reduced and oxidized species in a continuum solvation model. The Gibbs free energy difference between the product and reactant directly yields the reaction energy, from which the redox potential is derived. researchgate.net This approach provided redox potentials that were in excellent agreement with electrochemical measurements for the [Mn₄V₄O₁₇(OAc)₃]³⁻ system. researchgate.net
Marcus Theory Approach: For more complex systems or to gain deeper insight, a method based on Marcus theory combined with molecular dynamics (MD) simulations is employed. mdpi.com This involves running separate MD simulations for the reduced and oxidized species to sample a wide range of molecular conformations and solvent configurations. The energy difference between the two redox states is calculated for thousands of these "snapshots." The average of these energy gaps is then used to compute the Helmholtz free energy of the reaction (ΔA), which provides the redox potential. mdpi.com
Using the second approach for the [MnIII Mn₃IV] ⇌ [Mn₄IV]+e− half-reaction in acetonitrile, calculations with two different density functionals yielded reduction potentials of +0.59 V (using BP86) and +1.31 V (using B3LYP). mdpi.com These results bracket the experimental value of +1.1 V, demonstrating the predictive power of the methodology while also highlighting the sensitivity of the result to the chosen level of theory. acs.orgmdpi.com
Table 3: Calculated vs. Experimental Redox Potential for the [MnIII Mn₃IV] ⇌ [Mn₄IV]+e⁻ Half-Reaction
| Method | Functional | Calculated Potential (V vs. Ag/AgCl) | Experimental Potential (V vs. Ag/AgCl) |
| Marcus Theory / MD | BP86 | +0.59 ± 0.28 | +1.1 mdpi.com |
| Marcus Theory / MD | B3LYP | +1.31 ± 0.30 | +1.1 mdpi.com |
Development of Molecular Mechanics Force Fields for this compound Clusters
While DFT is powerful for studying electronic properties and reaction steps, it is computationally too expensive for simulating the long-timescale dynamics of large molecular systems in solution. mdpi.com To address this, researchers develop simplified models called molecular mechanics (MM) force fields. A force field is a set of potential energy functions and associated parameters that describe the forces between atoms, allowing for rapid calculation of system energy and enabling extensive molecular dynamics (MD) simulations. nih.gov
A specific, customized force field has been developed in the AMBER format for the mixed-valence this compound cluster, [Mn₄V₄O₁₇(OAc)₃]³⁻, a synthetic model of the oxygen-evolving complex in photosystem II. mdpi.com The development of such a force field is a multi-step process that combines existing knowledge with new quantum mechanics calculations:
Parameter Sourcing: Initial parameters are adapted from pre-existing, validated force fields. For the Mn-V oxide cluster, this involved using parameters from force fields for polyoxovanadate cages and high-valent manganese oxo dimers. mdpi.com Standard parameters from general force fields like GAFF were used for organic ligands like acetate. nih.gov
Charge Calculation: Partial atomic charges, which govern electrostatic interactions, are not easily determined experimentally. They are typically calculated using quantum mechanics, for example, as Mulliken charges derived from DFT calculations of the cluster's equilibrium geometry. mdpi.com
Parameter Refinement: The initial parameters are then refined to better match the specific system. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations as a reference. mdpi.com By comparing the structural distributions (e.g., bond lengths and angles) from a full MM simulation to a more accurate QM/MM simulation, the force field's bond and angle parameters (force constants and equilibrium values) can be iteratively tuned. osti.govmdpi.com
A significant achievement of the force field developed for the [Mn₄V₄O₁₇(OAc)₃]³⁻ cluster was its ability to correctly reproduce the characteristic Jahn-Teller distortions of the d⁴ Mn³⁺ ions in their octahedral environment, a subtle but crucial structural feature. mdpi.com The final validated force field, with parameter sets for two different oxidation states, enables large-scale MD simulations to study the catalyst's dynamics, its interaction with solvents, and to calculate properties like redox potentials using methods based on Marcus theory. mdpi.com
Table 4: Parameterization Strategy for the [Mn₄V₄O₁₇(OAc)₃]³⁻ Force Field
| Force Field Component | Source / Method of Derivation |
| Partial Atomic Charges (qᵢ) | Derived from ab initio (DFT) calculations as Mulliken charges. mdpi.com |
| Lennard-Jones Parameters | Adapted from standard AMBER force field for Mn, O, C, H. Adapted from a vanadate (B1173111) force field for V. mdpi.com |
| Bond & Angle Parameters | Initial values adapted from force fields for polyoxovanadate cages and manganese dimers. Refined by fitting to reference QM/MM MD trajectories. osti.govmdpi.com |
| Dihedral Terms | Adapted from literature and the General Amber Force Field (GAFF) for the acetate ligands. nih.gov |
Electrochemical Research Applications of Manganese Vanadium Oxides
Manganese Vanadium Oxides in Aqueous Zinc-Ion Batteries (AZIBs)
Manganese vanadium oxides have emerged as promising cathode materials for aqueous zinc-ion batteries (AZIBs) due to their high theoretical capacity, rich valence states, and tunable crystal structures. cip.com.cnniu.edu These materials offer a compelling alternative to traditional lithium-ion battery cathodes, addressing concerns related to cost, safety, and resource availability. oaepublish.com The layered and tunnel-like structures of many manganese vanadium oxides can facilitate the reversible insertion and extraction of Zn²⁺ ions, a fundamental process for the battery's operation. acs.orgscienceopen.com
Cathode Material Development and Performance Optimization of Manganese Vanadium Oxides for AZIBs
The development of manganese vanadium oxide cathodes for AZIBs is focused on improving their electrochemical performance, including specific capacity, cycling stability, and rate capability. Vanadium-based oxides, in general, are attractive for AZIBs because of their layered structures that can accommodate Zn²⁺ ions and their high theoretical capacities. acs.orgresearchgate.net However, they often suffer from issues like poor electrical conductivity and structural degradation during cycling. uwaterloo.camdpi.com
To overcome these challenges, researchers have explored various strategies. One approach is the synthesis of novel heterostructures. For instance, a composite material of MnO/MnV₂O₄, derived from metal-organic frameworks (MOFs), has demonstrated excellent rate performance and cycling stability. bohrium.com This heterostructure benefits from the synergistic effects of its dual active components and the robust framework provided by the MOF derivative. bohrium.com Another strategy involves doping the vanadium oxide structure with manganese ions. This can enhance the material's conductivity and create more stable pathways for Zn²⁺ ion migration. rsc.org For example, Mn-doped vanadium oxide nanobelts (MnₓVO₂·0.2H₂O) have shown a high reversible capacity of 350 mAh g⁻¹ after 100 cycles at a current density of 0.5 A g⁻¹. rsc.org
Performance optimization also involves creating porous architectures. A layered, porous Mn₀.₁₈V₂O₅@C composite, synthesized using a manganese-containing MOF as a template, delivered a high specific capacity of 380 mAh g⁻¹ at 0.1 A g⁻¹ and maintained about 85% of its capacity after 2000 cycles at 6 A g⁻¹. researchgate.net The carbon coating and porous nature of this material contribute to its enhanced electronic conductivity and structural integrity.
Below is a table summarizing the performance of various this compound-based cathodes in AZIBs.
| Cathode Material | Specific Capacity | Current Density | Cycling Stability | Reference |
| MnO/MnV₂O₄ | 342 mAh/g | 0.1 A/g | 198.9 mAh/g after 2000 cycles at 10 A/g | bohrium.com |
| MnₓVO₂·0.2H₂O | 350 mAh/g | 0.5 A/g | Stable for 100 cycles | rsc.org |
| Mn₀.₁₈V₂O₅@C | 380 mAh/g | 0.1 A/g | ~85% capacity retention after 2000 cycles at 6 A/g | researchgate.net |
| MnVO-PANI | 462 mAh/g | Not Specified | Excellent cycling stability | researchgate.net |
Mechanistic Studies of Zn²⁺ Intercalation/Deintercalation in this compound Cathodes
Understanding the mechanism of Zn²⁺ intercalation and deintercalation is crucial for designing high-performance this compound cathodes. acs.org In a typical AZIB, during discharge, Zn²⁺ ions from the zinc anode travel through the aqueous electrolyte and insert into the cathode's crystal structure. acs.org This process is accompanied by the reduction of transition metal ions (Mn and/or V) within the cathode to maintain charge neutrality. acs.org
The layered structure of many manganese and vanadium oxides provides two-dimensional pathways for this ion movement. scienceopen.com The specific mechanism can be complex, often involving not just the insertion of Zn²⁺ ions but also the co-insertion of water molecules or protons (H⁺) from the electrolyte. researchgate.netdlr.de This co-insertion can affect the electrochemical reaction pathway and the structural stability of the cathode material. researchgate.net
For example, in some vanadium oxides, the intercalation of Zn²⁺ leads to the formation of new phases, such as zinc vanadium oxides or zinc hydroxide (B78521) sulfates, on the electrode surface. researchgate.netresearchgate.net The reversibility of these phase transformations is a key factor in the battery's cyclability. uwaterloo.ca In Mn-doped vanadium oxides, density functional theory (DFT) calculations have shown that Mn ions can act as structural pillars, stabilizing the layered structure and facilitating the migration of Zn²⁺ ions. rsc.org The presence of manganese can also enhance the electronic conductivity of the material, which is beneficial for the charge transfer processes that accompany ion intercalation. rsc.org
However, the actual process is often more nuanced, with potential side reactions and structural changes occurring during cycling. uwaterloo.cadlr.de
Strategies for Enhancing Cycling Stability and Rate Capability of this compound-Based AZIBs
A major challenge for this compound cathodes in AZIBs is their limited cycling stability and rate capability, often due to structural degradation, dissolution of the active material, and sluggish reaction kinetics. cip.com.cnuwaterloo.camdpi.com Several strategies are being pursued to address these issues.
One effective strategy is interlayer engineering , which involves introducing "pillar" ions or molecules into the layered structure of the vanadium oxide. mdpi.comdocumentsdelivered.com Co-inserting manganese ions (Mn²⁺) and polyaniline into vanadium pentoxide, for instance, expands the interlayer spacing and creates a synergistic pillar effect that enhances both electron and ion transfer kinetics. researchgate.net This leads to improved capacity and cycling stability. researchgate.net Similarly, pre-intercalating ions like Na⁺ can stabilize the structure and prevent its collapse during repeated Zn²⁺ insertion and extraction. uwaterloo.ca
Another approach is the creation of heterostructures . Combining manganese or vanadium oxides with other functional materials can lead to synergistic effects that improve performance. cip.com.cn For example, a MnO/MnV₂O₄ composite benefits from its dual active components and a stable framework, leading to excellent rate and cycling performance. bohrium.com
Surface coating is another common technique. mdpi.com Coating the cathode material with a conductive and protective layer, such as carbon, can prevent the dissolution of the active material into the electrolyte and improve electronic conductivity. mdpi.comresearchgate.net This was demonstrated in the case of a porous Mn₀.₁₈V₂O₅@C composite. researchgate.net
Defect engineering , which involves creating vacancies or introducing dopants into the crystal structure, can also optimize performance. researchgate.net Manganese doping in vanadium oxide nanobelts has been shown to not only stabilize the structure but also enhance its electronic conductivity, thereby improving both stability and rate capability. rsc.org
These strategies aim to create a more robust and conductive cathode material that can withstand the stresses of repeated cycling and facilitate rapid charge and discharge. documentsdelivered.comresearchgate.net
Influence of Interlayer Spacing and Porosity on Electrochemical Performance in Manganese Vanadium Oxides
The physical structure of this compound cathodes, particularly their interlayer spacing and porosity, plays a critical role in their electrochemical performance in AZIBs. scienceopen.com
Interlayer spacing refers to the distance between the layers in the crystal structure of the material. A larger interlayer spacing is generally considered beneficial for AZIB cathodes because it can provide more open channels for the diffusion of the relatively large hydrated Zn²⁺ ions. scienceopen.comresearchgate.net This can lead to faster reaction kinetics and improved rate capability. rsc.org Strategies such as intercalating larger ions or organic molecules are used to expand this spacing. researchgate.netdocumentsdelivered.com For example, co-inserting Mn²⁺ and polyaniline into vanadium pentoxide expanded the interplanar spacing to 13.6 Å, which was credited with enhancing ion transfer kinetics. researchgate.net
Porosity is also a key factor. A porous structure provides a larger surface area for the electrode-electrolyte interface, which can increase the number of active sites available for electrochemical reactions. researchgate.net This can lead to higher specific capacity. Furthermore, the pores can act as reservoirs for the electrolyte, ensuring good ionic conductivity throughout the electrode. researchgate.net A porous Mn₀.₁₈V₂O₅@C material, for example, exhibited a high specific capacity, which was attributed in part to its porous nature. researchgate.net
However, there is an optimal balance to be struck. While a larger interlayer spacing can improve ion diffusion, it can sometimes compromise the structural stability of the material. Similarly, excessive porosity might lead to a lower volumetric energy density. Therefore, the design of this compound cathodes involves carefully tuning both the interlayer spacing and porosity to achieve the best combination of capacity, rate capability, and cycling stability. scienceopen.com
Manganese Vanadium Oxides as Cathode Materials for Lithium-Ion Batteries (LIBs)
Manganese vanadium oxides have also been investigated as potential cathode materials for lithium-ion batteries (LIBs). The interest in these materials stems from the possibility of combining the high capacity of vanadium oxides with the lower cost and greater abundance of manganese compared to cobalt, which is used in many commercial LIB cathodes. researchgate.netlbl.gov
Lithium Intercalation Properties in this compound Structures
The fundamental operation of this compound cathodes in LIBs relies on the reversible intercalation and deintercalation of lithium ions (Li⁺) into the host material's structure. researchgate.net This process is accompanied by a change in the oxidation state of the manganese and/or vanadium ions.
Research has shown that doping vanadium oxides with manganese can significantly enhance their lithium intercalation properties. researchgate.netresearchgate.net For example, Mn-doped V₂O₅ films have demonstrated a higher discharge capacity (283 mAh/g) compared to undoped V₂O₅ films (237 mAh/g). researchgate.net This improvement is attributed to several factors. The manganese doping can increase the electronic conductivity of the material by inducing the formation of V⁴⁺ cations. researchgate.net It can also lead to a higher intercalation capacity and discharge voltage. researchgate.net
Furthermore, manganese doping has been shown to dramatically improve the cyclic stability of vanadium oxide cathodes. researchgate.netresearchgate.net Mn-doped V₂O₅ films exhibited a fading rate of less than 0.06% per cycle, a significant improvement over the 0.8% per cycle for pure V₂O₅ films. researchgate.net This enhanced stability is crucial for the practical application of these materials in rechargeable batteries.
The synthesis of novel this compound structures through methods like hydrothermal reactions has also been explored. A new this compound, MnV₂O₅, has been synthesized and shown to react readily and reversibly with lithium. researchgate.net Another hydrothermally synthesized this compound with double sheets of V₂O₅ layers also showed the ability to react with lithium, with a capacity exceeding 220 mAh g⁻¹. researchgate.net
The performance of these materials is highly dependent on their crystal structure. Layered modifications of lithium manganese oxide, for instance, can transform into a more stable spinel structure during cycling, which affects the voltage profile and long-term performance of the battery. dtu.dk
Below is a table summarizing the lithium intercalation performance of some this compound-based cathodes.
| Cathode Material | Specific Capacity | Current Density | Cycling Stability | Reference |
| Mn-doped V₂O₅ film | 283 mAh/g | 68 mA/g | <0.06% fade per cycle | researchgate.net |
| Pure V₂O₅ film | 237 mAh/g | 68 mA/g | 0.8% fade per cycle | researchgate.net |
| Double-sheet MnV₂O₅ | >220 mAh/g | Not Specified | Reacts readily with lithium | researchgate.net |
Manganese Vanadium Oxides in Supercapacitor Applications
Manganese vanadium oxides have emerged as promising electrode materials for supercapacitors, devices that bridge the gap between traditional capacitors and batteries by offering high power density and reasonable energy density. The incorporation of vanadium into manganese oxide lattices is a strategic approach to enhance electrochemical performance. Vanadium doping can lead to the formation of nanosheet-like structures with high specific surface area and significantly improve electronic conductivity. nih.gov These modifications are crucial as they create more electrochemically active sites and facilitate faster ion and electron transport, which are essential for high-performance energy storage. nih.govresearchgate.net Research into defective manganese and vanadium oxide nanosheets has shown that structural imperfections, such as Mn vacancies, can serve as ion intercalation sites, concurrently improving specific capacitance, charge transfer resistance, and cycling stability. researchgate.net
Pseudocapacitive Charge Storage Mechanisms in Manganese Vanadium Oxides
The primary charge storage mechanism in this compound supercapacitors is pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. This mechanism provides higher energy density than the electric double-layer capacitance (EDLC) found in carbon-based supercapacitors. rsc.org In manganese-based oxides, charge storage is fundamentally linked to the reversible redox transitions of manganese ions (e.g., Mn³⁺/Mn⁴⁺). rsc.org
Investigations of Charge Transfer Kinetics in this compound Supercapacitor Electrodes
The kinetics of charge transfer are a critical factor determining the power density and rate capability of a supercapacitor. In manganese oxides, which are typically semiconducting, charge transfer kinetics can be sluggish. nih.gov The incorporation of vanadium has been shown to be an effective strategy to improve these kinetics. Vanadium doping enhances the electronic conductivity of the material, which facilitates more rapid electron transport to and from the active sites during the fast redox reactions. nih.gov
Electrochemical impedance spectroscopy (EIS) is a key technique used to study these kinetics. The charge transfer resistance (Rct), determined from Nyquist plots, provides a measure of the resistance to the Faradaic reactions at the electrode-electrolyte interface. Studies on defective manganese and vanadium oxide nanosheets have demonstrated a significant decrease in charge transfer resistance, from approximately 15 Ω to 3 Ω, upon the introduction of Mn cation defects, which was directly correlated with an increase in specific capacitance. researchgate.net This indicates that structural and compositional modifications induced by vanadium not only increase the number of active sites but also lower the kinetic barriers for the charge storage reactions, leading to improved rate performance and higher power capabilities. researchgate.netmdpi.com
Table 1: Electrochemical Performance of this compound-Based Supercapacitors
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Charge Transfer Resistance (Ω) | Reference |
|---|---|---|---|---|
| Defective MnO₂ Nanosheets | 0.5 M Na₂SO₄ (pH=2) | >300 | ~3 | researchgate.net |
| Defective MnO₂ Nanosheets | 0.5 M Na₂SO₄ (pH=4) | ~200 | ~15 | researchgate.net |
Manganese Vanadium Oxides as Water Oxidation Catalysts (WOCs)
Manganese vanadium oxides have attracted significant attention as catalysts for the water oxidation half-reaction of water splitting (2H₂O → O₂ + 4H⁺ + 4e⁻), a critical process for producing hydrogen fuel and other solar fuels. rsc.org This interest is largely inspired by the natural oxygen-evolving complex (OEC) in Photosystem II, which contains a Mn₄CaO₅ cluster that efficiently catalyzes this reaction. rsc.orgtaylorfrancis.com Researchers have synthesized molecular this compound clusters that serve as functional models of the OEC. researchgate.net One highly active example is the polyoxometalate cluster [Mn₄V₄O₁₇(OAc)₃]³⁻, which features a [Mn₄O₄]⁶⁺ cubane (B1203433) core stabilized by a tripodal [V₄O₁₃]⁶⁻ ligand and acetate (B1210297) groups. researchgate.net This molecular catalyst demonstrates homogeneous, visible-light-driven water oxidation, achieving high turnover numbers and frequencies. researchgate.net Furthermore, such molecular precursors can be converted into colloidal nanoparticles, bridging the gap between homogeneous and heterogeneous catalysis and offering robust, reusable catalysts. rsc.orgnih.gov
Mechanistic Insights into Water Splitting Catalyzed by Manganese Vanadium Oxides
Understanding the reaction mechanism of water oxidation catalysts is crucial for designing more efficient systems. For molecular this compound WOCs, a combination of theoretical (Density Functional Theory) and experimental (electrochemistry, IR-spectroscopy) methods has elucidated a detailed activation pathway. researchgate.netnih.govrsc.org The catalytic cycle is initiated not by direct water binding but by an activation process involving both redox and structural changes in the catalyst. chemrxiv.org
The proposed mechanism for the [Mn₄V₄O₁₇(OAc)₃]³⁻ cluster involves a sequential three-step activation: researchgate.netnih.gov
First One-Electron Oxidation: The initial catalyst, with a [Mn₂³⁺Mn₂⁴⁺] core, undergoes a one-electron oxidation to a higher-valent [Mn³⁺Mn₃⁴⁺] state. nih.govrsc.org
Ligand Exchange: An acetate ligand is replaced by a water molecule from the solvent. This step is crucial for introducing the substrate into the coordination sphere of the metal core. nih.govrsc.org
Second One-Electron Oxidation: The cluster is oxidized again by one electron to reach the fully oxidized [Mn₄⁴⁺] active state, which is poised to perform the water oxidation catalysis. nih.govrsc.org
This intricate interplay between electron removal (oxidation) and ligand substitution controls the formation of the catalytically active species, highlighting the sophisticated pathway involved in activating the catalyst before the O-O bond formation steps can occur. researchgate.netchemrxiv.org
Redox Chemistry and Ligand Exchange Processes in Molecular this compound WOCs
The redox chemistry of molecular this compound WOCs is central to their catalytic function. The manganese centers within the cluster cycle through various oxidation states (primarily Mn³⁺ and Mn⁴⁺) to accumulate the four oxidizing equivalents required for the oxidation of two water molecules to one molecule of dioxygen. nih.gov Electrochemical measurements, such as cyclic and square wave voltammetry, have been used to determine the redox potentials for these transitions. researchgate.netmdpi.com For the [Mn₄V₄O₁₇(OAc)₃]³⁻ catalyst, the potential for the [Mn³⁺Mn₃⁴⁺] ⇌ [Mn₄⁴⁺] + e⁻ half-reaction was experimentally determined to be +1.1 V. mdpi.com
Ligand exchange is intimately coupled with this redox chemistry. chemrxiv.org Theoretical analysis has shown that the nucleophilic attack of a water molecule, leading to the displacement of an acetate ligand, occurs preferentially at the Mn³⁺ centers rather than the Mn⁴⁺ centers. researchgate.netnih.govrsc.org This is because the Jahn-Teller distortion associated with the d⁴ Mn³⁺ ion creates a labile coordination site, significantly lowering the activation barrier for ligand substitution. researchgate.netrsc.org Following the binding of water, a deprotonation event, facilitated by the leaving acetate group, leads to the formation of the activated species [Mn₄V₄O₁₇(OAc)₂(H₂O)(OH)]¹⁻. nih.govchemrxiv.org This species, featuring both an aqua and a hydroxo ligand, is a key intermediate on the path to O-O bond formation. The detailed understanding of these fundamental redox and ligand exchange steps is essential for the rational design of next-generation water oxidation catalysts. nih.govchemrxiv.org
Table 2: Activation Steps of a Molecular this compound WOC
| Step | Initial State | Process | Final State | Key Finding | Reference |
|---|---|---|---|---|---|
| 1 | [Mn₂³⁺Mn₂⁴⁺] | One-electron oxidation | [Mn³⁺Mn₃⁴⁺] | First activation step, raises oxidation state of the core. | nih.govrsc.org |
| 2 | [Mn³⁺Mn₃⁴⁺] | Acetate-to-water ligand exchange | [Mn³⁺Mn₃⁴⁺]-H₂O | Nucleophilic attack of H₂O is favored at Mn³⁺ centers. | researchgate.netnih.govrsc.org |
| 3 | [Mn³⁺Mn₃⁴⁺]-H₂O | One-electron oxidation & deprotonation | [Mn₄⁴⁺]-(OH) | Forms the activated species ready for catalysis. | nih.govchemrxiv.org |
Catalytic Research Applications of Manganese Vanadium Oxides
Selective Catalytic Reduction (SCR) of NOx with Ammonia (B1221849) by Manganese Vanadium Oxides
The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) is a crucial technology for mitigating air pollution from stationary and mobile sources. Manganese vanadium oxide catalysts have emerged as promising candidates for this reaction, particularly at low temperatures.
Synergistic Interactions between Manganese and Vanadium Oxide Components in Catalysis
The enhanced catalytic activity of this compound catalysts in the NH3-SCR reaction is largely attributed to the synergistic effects between the manganese and vanadium oxide components. The addition of vanadium to manganese oxides can improve the catalytic activity at higher temperatures by controlling the oxidation of ammonia. Conversely, the interaction between manganese and vanadium oxides can lead to the formation of more active sites and enhance the redox properties of the catalyst. This synergy often results in a catalyst that is more effective than its individual components. For instance, the interaction can facilitate the generation of more surface-adsorbed oxygen, which plays a vital role in the oxidation of NO to NO2, a key step in the "fast SCR" reaction pathway, leading to higher NOx conversion rates. The presence of both metals can also promote the formation of a mixed-oxide phase with different oxidation states for both manganese (Mn³⁺, Mn⁴⁺) and vanadium (V⁴⁺, V⁵⁺), which is beneficial for the redox cycles involved in the catalytic process.
Role of Surface Acidity and Redox Performance in this compound Catalysts
The performance of this compound catalysts in the NH3-SCR reaction is intricately linked to their surface acidity and redox capabilities. The surface of the catalyst provides acidic sites, both Brønsted and Lewis types, which are essential for the adsorption of ammonia. The amount and strength of these acid sites can significantly influence the catalytic activity. An optimal balance of acidity is required to ensure efficient ammonia adsorption without leading to the formation of inactive species.
The redox performance of the catalyst is equally critical. The catalytic cycle of the NH3-SCR reaction involves the reduction of NOx and the oxidation of the catalyst, followed by the reduction of the catalyst by ammonia. The ability of manganese and vanadium ions to cycle between different oxidation states facilitates this electron transfer process. The synergistic interaction between manganese and vanadium enhances these redox properties, leading to a more efficient catalytic cycle. For example, the presence of vanadium can promote the re-oxidation of reduced manganese species, thus maintaining the catalytic activity over time. The abundance of active lattice oxygen and the catalyst's ability to activate gaseous oxygen are also key factors influenced by the redox performance.
Manganese Vanadium Oxides for Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis
Manganese vanadium oxides have shown promise as bifunctional electrocatalysts for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are fundamental processes in energy storage and conversion technologies like fuel cells and metal-air batteries. These materials offer a cost-effective alternative to precious metal catalysts such as platinum, iridium, and ruthenium.
The electrocatalytic activity of manganese vanadium oxides in ORR and OER is attributed to the mixed-valence states of manganese and vanadium, which can facilitate the electron transfer steps involved in these reactions. When supported on conductive materials like reduced graphene oxide, these catalysts exhibit enhanced performance. Research has shown that composites of this compound and N-doped reduced graphene oxide can act as effective OER and ORR electrocatalysts in alkaline electrolytes, with performance comparable to commercial Pt/C catalysts. osti.govacs.org The synergistic effect between the metal oxides and the carbon support enhances the electrical conductivity and provides more active sites for the reactions.
| Catalyst System | Reaction | Onset Potential (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Reference |
| Mn-V-oxide/rGO | ORR | ~0.85 | Not specified | researchgate.net |
| Mn-V-oxide/rGO | OER | ~1.55 | Not specified | researchgate.net |
Hydrogen Evolution Reaction (HER) Electrocatalysis using Manganese Vanadium Oxides
The hydrogen evolution reaction (HER) is the cathodic half-reaction in electrochemical water splitting for hydrogen production. While precious metals like platinum are the most efficient catalysts for HER, their high cost and scarcity limit their widespread use. Transition metal oxides, including manganese vanadium oxides, are being explored as potential low-cost alternatives.
The catalytic activity of manganese vanadium oxides for HER is influenced by their electronic structure and the ability to facilitate the adsorption of hydrogen intermediates. Research into vanadium-based electrocatalysts has shown that tuning their composition and morphology can enhance their HER performance. For instance, creating oxygen vacancies in vanadium oxides can improve ion diffusion and reduce migration barriers, which is beneficial for the HER process. While specific data for this compound in HER is still emerging, the principles of tuning mixed metal oxides for enhanced electrocatalytic activity are applicable. The synergistic effects between manganese and vanadium could potentially lead to a catalyst with favorable hydrogen adsorption energies, a key requirement for an efficient HER catalyst.
Manganese Vanadium Oxides in Propane (B168953) Dehydrogenation Catalysis
Propane dehydrogenation (PDH) is an important industrial process for the production of propylene (B89431), a key building block for the chemical industry. Vanadium-based catalysts are known to be effective for this reaction. The addition of manganese to vanadium oxide catalysts has been investigated to improve their performance and stability.
In the oxidative dehydrogenation (ODH) of propane, the interaction between manganese and vanadium can lead to a mutual dispersion of the catalytic species on the support material, such as alumina (B75360). osti.govaminer.org This high dispersion is believed to be responsible for the enhanced catalytic performance and stability. For example, a catalyst with a low loading of manganese on a vanadium-modified alumina support showed high combined propane conversion and propylene selectivity with excellent stability at 500 °C for 25 hours. osti.gov The presence of both metals can influence the redox properties of the catalyst, which are crucial for the hydrogen abstraction step in the dehydrogenation process.
| Catalyst | Propane Conversion (%) | Propylene Selectivity (%) | Temperature (°C) | Reference |
| 0.05 Mn/V(50%)/Al2O3 | 31 | 41 | 500 | osti.gov |
Photocatalytic and Thermal Catalytic Applications of Manganese Vanadium Oxides
Manganese vanadium oxides also exhibit potential in photocatalytic and thermal catalytic applications, particularly for the degradation of organic pollutants and oxidation reactions.
In photocatalysis, the ability of manganese vanadium oxides to absorb light and generate electron-hole pairs is utilized to degrade organic dyes and other pollutants. The mixed-metal nature of these oxides can lead to a narrower bandgap compared to single-metal oxides, allowing for the absorption of visible light and enhancing their photocatalytic efficiency under solar irradiation.
For thermal catalytic applications, manganese oxides are known for their high catalytic oxidation performance. The combination with vanadium can further enhance this activity. These materials have been explored for the catalytic oxidation of various volatile organic compounds (VOCs). The redox properties and the presence of labile lattice oxygen in manganese vanadium oxides facilitate the oxidation of organic molecules at lower temperatures compared to non-catalytic thermal oxidation.
Sensor Technology Research Utilizing Manganese Vanadium Oxides
Gas Sensing Mechanisms and Material Responses of Manganese Vanadium Oxides
The gas sensing capability of semiconductor metal oxides, including manganese vanadium oxides, is primarily based on changes in their electrical resistance upon interaction with target gas molecules. The fundamental mechanism involves the adsorption of atmospheric oxygen onto the sensor's surface. youtube.com In air, oxygen molecules capture free electrons from the n-type semiconductor material to form negatively charged oxygen ions (O⁻, O²⁻, or O₂⁻, depending on the operating temperature). This process creates an electron-depleted region, known as a depletion layer, which increases the sensor's baseline electrical resistance. youtube.comyoutube.com
In materials combining manganese and vanadium oxides, this basic mechanism is enhanced. The presence of multiple transition metal elements can create more active sites for gas adsorption and improve the catalytic conversion of gas molecules, thereby amplifying the sensor's response. mdpi.comrsc.org The variable oxidation states of both manganese and vanadium contribute to the rich redox properties that are crucial for the sensing reaction. vedantu.com For instance, the synergistic effect between manganese and vanadium oxides can facilitate the charge transfer process between the sensor material and the gas molecules, leading to improved sensitivity.
Design and Performance of Hybrid and Composite Manganese Vanadium Oxide Sensor Structures
To further enhance the sensing performance of manganese vanadium oxides, researchers often incorporate them into hybrid and composite structures. These designs leverage the properties of other materials, such as graphene derivatives or carbon nanotubes, to improve characteristics like surface area, conductivity, and operating temperature. mdpi.comdoi.org
A notable example is a ternary nanocomposite sensor developed using reduced graphene oxide (rGO) decorated with manganese oxide (Mn₃O₄) and vanadium pentoxide (V₂O₅). mdpi.comresearchgate.net In this design, the rGO serves as a highly conductive scaffold with a large surface area, providing numerous sites for gas interaction. mdpi.com The sensing mechanism in this composite is attributed to the formation of p-n (rGO-V₂O₅) and p-p (rGO-Mn₃O₄) heterojunctions at the interfaces of the materials. mdpi.com These heterojunctions create potential barriers that are significantly modulated when exposed to a target gas, leading to a large change in resistance. This specific composite demonstrated a high response to hydrogen (H₂) gas even at room temperature. mdpi.comresearchgate.net
Another composite design involves the use of vanadium pentoxide (V₂O₅) with multi-walled carbon nanotubes (MWCNTs) for ammonia (B1221849) (NH₃) detection. doi.org The introduction of MWCNTs, which behave as p-type semiconductors in sensor applications, with n-type V₂O₅ creates p-n heterojunctions. youtube.comdoi.org This structure results in a sensor with a significantly faster response time compared to sensors based on the individual components. doi.org The enhanced performance is due to the combination of the semiconductor properties of both materials and the formation of these crucial heterojunctions at their interface. doi.org
The performance of these composite sensors highlights the effectiveness of combining manganese and vanadium oxides with other functional materials. The resulting structures often exhibit superior sensitivity, selectivity, and faster response/recovery times, often at lower operating temperatures, which is a significant advantage for practical applications.
Table 1: Performance of this compound-Based Composite Gas Sensors
| Composite Material | Target Gas | Concentration | Operating Temperature | Sensor Response | Reference |
|---|---|---|---|---|---|
| rGO/Mn₃O₄/V₂O₅ | Hydrogen (H₂) | 50 ppm | 30 °C | 174% | mdpi.com |
| V₂O₅/MWCNTs | Ammonia (NH₃) | 100 ppm | 200 °C | 20% | doi.org |
| rGO/V₂O₅ | Nitrogen Dioxide (NO₂) | 100 ppm | 150 °C | 50.7% | mdpi.com |
Advanced Characterization Techniques in Manganese Vanadium Oxide Research
X-ray Diffraction (XRD) and Powder Diffraction Analysis of Manganese Vanadium Oxides
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystallographic structure of manganese vanadium oxides. It provides critical information on phase composition, lattice parameters, crystallite size, and the degree of crystallinity.
Phase Identification and Purity: XRD patterns serve as a fingerprint for identifying the specific crystalline phases present in a synthesized MVO material. For instance, the diffraction peaks of hydrothermally synthesized Mn₂V₂O₇ hollow microspheres can be indexed to the thortveitite structure. researchgate.net In composite materials, XRD can quantify the proportion of different phases. A composite synthesized via a molten salt method was found to contain approximately 74.22% Mn₃O₄ and 25.78% MnO₂. uitm.edu.my The technique is also essential for tracking phase transformations that occur during processes like calcination, where a Mn(II) glycolate (B3277807) precursor transforms into α-Mn₂O₃ via Mn₃O₄ and Mn₅O₈ intermediates. beilstein-journals.org
Crystallinity and Crystallite Size: The sharpness and intensity of diffraction peaks are indicative of the material's crystallinity. Broad peaks often suggest an amorphous or poorly crystalline nature, a characteristic sometimes observed in certain manganese oxides like γ-MnO₂. conicet.gov.ar The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For a Mn₃O₄–MnO₂ composite, the average crystallite sizes were calculated to be 22 nm and 24 nm, respectively. uitm.edu.my
Lattice Parameters: Precise analysis of the peak positions in an XRD pattern allows for the determination of the unit cell lattice parameters. For a composite material, the lattice parameters for the tetragonal Mn₃O₄ phase were determined as a = 5.705 Å and c = 9.473 Å, while the orthorhombic MnO₂ phase had parameters of a = 9.390 Å, b = 2.477 Å, and c = 4.705 Å. uitm.edu.my These parameters are sensitive to factors like elemental doping and synthesis conditions.
Table 1: XRD Data for a Manganese Vanadium Oxide Composite
| Phase | Crystal System | Percentage (%) | Average Crystallite Size (nm) | Lattice Parameters (Å) |
|---|---|---|---|---|
| Mn₃O₄ | Tetragonal | 74.22 | 22 | a = 5.705, c = 9.473 |
| MnO₂ | Orthorhombic | 25.78 | 24 | a = 9.390, b = 2.477, c = 4.705 |
This table presents data derived from a study on a manganese oxide composite, illustrating the type of information obtainable from XRD analysis. uitm.edu.my
Electron Microscopy Techniques (SEM, TEM, STEM, HRTEM, FE-SEM) for this compound Morphology and Structure
Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and atomic-level details of manganese vanadium oxides.
Scanning Electron Microscopy (SEM) and Field-Emission SEM (FE-SEM): SEM provides high-resolution images of the surface topography of MVO materials. It is routinely used to determine particle size, shape, and aggregation. For example, SEM analysis has been used to characterize the spherical-like grain morphology of vanadium oxide thin films and the hollow microsphere structure of Mn₂V₂O₇. researchgate.netscispace.com FE-SEM, offering even higher resolution, has been employed to observe the morphology of electrodeposited manganese oxides on carbonized clothes. conicet.gov.ar
Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), and Scanning TEM (STEM): TEM offers higher magnification and resolution than SEM, allowing for the observation of internal structure, crystallinity, and lattice fringes. TEM has been used to study the morphology of various hydrothermally synthesized vanadium oxides and to confirm the nanorod structure of Mn₂V₂O₇-rGO hybrid composites. researchgate.netresearchgate.net HRTEM can resolve the atomic lattice of crystalline materials, providing direct evidence of the crystal structure and defects. STEM, often combined with energy-dispersive X-ray spectroscopy (EDS), enables elemental mapping to visualize the spatial distribution of manganese, vanadium, and oxygen within a nanoparticle or thin film. acs.org For instance, STEM imaging combined with EDS was used to determine the stoichiometry of vanadium oxides grown via thermolysis. acs.org
Table 2: Electron Microscopy Applications in MVO Research
| Technique | Information Obtained | Example Application |
|---|---|---|
| SEM/FE-SEM | Surface morphology, particle size and shape, aggregation | Characterizing hollow Mn₂V₂O₇ microspheres and spherical grains in VO₂ films. researchgate.netscispace.com |
| TEM | Internal structure, morphology, particle size distribution | Analyzing the nanorod structure of Mn₂V₂O₇-rGO composites. researchgate.net |
| HRTEM | Atomic lattice imaging, crystallinity, defects | Confirming the crystal structure of individual nanoparticles. science.gov |
| STEM | High-resolution imaging, elemental mapping (with EDS) | Determining the stoichiometry and elemental distribution in V₂O₅ nanostructures. acs.org |
This table summarizes the primary uses of different electron microscopy techniques in the study of manganese vanadium oxides.
Spectroscopic Investigations of Manganese Vanadium Oxides (FTIR, Raman, XAS, XPS, UV-Vis, EDX)
Spectroscopic techniques probe the vibrational and electronic properties of MVOs, yielding information about chemical bonding, oxidation states, and elemental composition.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local structure and bonding within the material. FTIR has been used to characterize the chemical bonds in novel pipe-structure manganese vanadium oxides. rsc.org Raman spectroscopy is particularly useful for identifying different oxide phases, as each phase has a unique set of vibrational modes. It has been employed to study the oxidation of VO₂ thin films, tracking the phase transitions through intermediate oxides to the final V₂O₅ phase. uclouvain.be
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These are powerful tools for determining the elemental composition and, crucially, the oxidation states of manganese and vanadium on the material's surface. XPS analysis of Mn₂V₂O₇ hollow microspheres has been used to investigate the surface chemistry and valence states of the constituent elements. researchgate.net
UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic structure of materials by measuring their absorption of light in the ultraviolet and visible regions. In the context of manganese oxides, Diffuse Reflectance UV-Vis spectroscopy has been used to characterize different species. conicet.gov.ar For molybdenum oxides, a related transition metal oxide, UV-Vis spectra have been used to identify ligand-to-metal charge transfer and d-d transitions, which can be correlated with oxygen stoichiometry. rsc.org
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with electron microscopes, EDX analyzes the characteristic X-rays emitted from a sample to determine its elemental composition. It has been used to confirm the presence and quantify the ratio of manganese and vanadium in synthesized materials and to create elemental maps showing their distribution. acs.org
Electrochemical Characterization Methods (Cyclic Voltammetry, Galvanostatic Cycling, Chronopotentiometry, Impedance Spectroscopy) for Manganese Vanadium Oxides
Electrochemical methods are essential for evaluating the performance of MVOs, particularly in energy storage applications like batteries and supercapacitors.
Cyclic Voltammetry (CV): CV is used to study the redox behavior of MVO electrodes. It provides information about the potentials at which oxidation and reduction reactions occur, the reversibility of these processes, and the charge storage mechanism. CV measurements have been used to test the performance of pre-sodiated manganese oxide (Na₀.₆MnO₂) for Zn-ion batteries and to assess the electrochemical reactivity of Mn₂V₂O₇. researchgate.netrsc.org
Galvanostatic Cycling (Charge-Discharge): This technique involves charging and discharging a battery or supercapacitor at a constant current to evaluate key performance metrics such as specific capacity, energy efficiency, and cycle life. It is a standard method for testing the practical performance of MVO cathode materials. For example, galvanostatic cycling showed that Na₀.₆MnO₂ retained about 77% of its initial capacity after 150 cycles, a significant improvement over non-sodiated Mn₂O₃. rsc.org
Chronopotentiometry: This method involves applying a constant current and measuring the potential as a function of time. In the context of MVOs, anodic chronopotentiometry has been used as a technique for the electrochemical deposition of manganese oxide films. conicet.gov.ar
Electrochemical Impedance Spectroscopy (EIS): EIS probes the resistive and capacitive properties of the electrode-electrolyte interface by applying a small AC voltage or current over a range of frequencies. The resulting Nyquist plots can be modeled to understand charge transfer resistance, solution resistance, and diffusion processes within the electrode. EIS has been used to investigate the performance of Mn₂V₂O₇-rGO nanorods as supercapacitor electrodes and to analyze the interfacial properties of manganese oxide cathodes in Zn-ion batteries. researchgate.netrsc.org
Thermogravimetric Analysis (TGA) of Manganese Vanadium Oxides
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to study thermal stability, decomposition pathways, and the presence of volatile components like water.
TGA studies on manganese oxides typically reveal several weight loss events. conicet.gov.ar The first, occurring at lower temperatures (e.g., 100-200°C), is usually attributed to the loss of physically adsorbed water. conicet.gov.arresearchgate.net A subsequent weight loss at higher temperatures (e.g., 200-400°C) can correspond to the removal of chemically bound water or hydroxyl groups. conicet.gov.ar At even higher temperatures (around 550-600°C), a significant weight loss is often observed due to the thermal decomposition of one oxide phase into another with a lower oxygen content, such as the transformation of MnO₂ to Mn₂O₃. conicet.gov.ar In the synthesis of various manganese oxide phases from a Mn(II) glycolate precursor, TGA identified a mass loss between 150 and 250 °C corresponding to the decomposition of organic species and oxidation to Mn₃O₄. beilstein-journals.org TGA has also been used to characterize novel pipe-structure manganese vanadium oxides and other vanadium complexes. rsc.orgosti.gov
Table 3: Typical Thermal Events in TGA of Manganese Oxides
| Temperature Range (°C) | Observed Event | Interpretation |
|---|---|---|
| 100 - 200 | Initial Weight Loss | Loss of physisorbed (surface) water. conicet.gov.ar |
| 200 - 400 | Second Weight Loss | Loss of chemisorbed (structural) water/hydroxyl groups. conicet.gov.ar |
| > 500 | Significant Weight Loss | Phase transformation (e.g., MnO₂ → Mn₂O₃) with loss of oxygen. conicet.gov.ar |
This table provides a generalized summary of thermal events observed during the TGA of manganese oxide materials based on cited literature.
Integrative Structure Property Performance Relationships in Manganese Vanadium Oxides
Correlation of Oxidation States and Physicochemical Behavior in Manganese Vanadium Oxides
The versatile chemistry of manganese and vanadium allows them to exist in multiple oxidation states within oxide lattices, a characteristic that profoundly influences the material's physicochemical properties, including magnetic behavior and catalytic activity. The specific oxidation states of the metal cations dictate the electronic configuration and coordination geometry, which in turn determine the macroscopic behavior of the compound.
In manganese vanadium oxides, manganese can commonly be found in +2, +3, and +4 oxidation states, while vanadium also exhibits variable valencies. oaepublish.com The distribution of these oxidation states within a specific compound is a critical determinant of its properties. For example, in the mixed-anion compound Manganese(II) fluorovanadate(V) (Mn₂[VO₄]F), the manganese cations are in the +2 oxidation state. niu.eduresearchgate.net This specific electronic configuration leads to predominantly antiferromagnetic interactions, with the material exhibiting a three-dimensional magnetic ordering at a Néel temperature (Tₙ) of 30 K. niu.eduupm.edu.my
In more complex, mixed-valence clusters designed for catalytic applications, the interplay between different oxidation states is crucial. The molecular cluster [Mn₄V₄O₁₇(OAc)₃]³⁻ serves as a functional analogue for the oxygen-evolving complex in photosynthesis. upm.edu.my Its catalytic activity in water oxidation is dependent on a redox mechanism involving the manganese ions. upm.edu.myresearchgate.net The process includes a one-electron oxidation from a mixed [Mn₂³⁺Mn₂⁴⁺] state to a [Mn³⁺Mn₃⁴⁺] state, followed by a second oxidation to a [Mn₄⁴⁺] state. researchgate.net The presence of the Jahn-Teller active Mn³⁺ ion in the intermediate steps is significant, as it creates characteristic distortions in its octahedral coordination environment, influencing the ligand exchange dynamics essential for the catalytic cycle. upm.edu.myresearchgate.net
The determination of these oxidation states is often accomplished through advanced spectroscopic techniques. X-ray Absorption Near Edge Structure (XANES) is a powerful method for probing the valence states of specific elements within a complex oxide, providing experimental validation of the oxidation states correlated with observed physicochemical behaviors. acs.org
Table 1: Correlation of Oxidation States and Properties in Manganese Vanadium Oxides
| Compound/Cluster | Mn Oxidation State(s) | V Oxidation State | Key Physicochemical Behavior |
|---|---|---|---|
| Mn₂[VO₄]F | +2 | +5 | Antiferromagnetic ordering. niu.eduupm.edu.my |
| [Mn₄V₄O₁₇(OAc)₃]³⁻ | +3, +4 (Mixed Valence) | Not specified | Catalytic water oxidation. upm.edu.myresearchgate.net |
| MnCr₂O₄ | Mixed, with prevalence of lower oxidation states | Not applicable | Mixed valence character. acs.org |
Influence of Morphology and Microstructure on Functional Performance of Manganese Vanadium Oxides
Different synthesis techniques, such as hydrothermal reactions and sol-gel processes, are employed to create diverse nanostructures, including nanotubes, nanowires, nanosheets, and microspheres. researchgate.netuwaterloo.ca These nanostructured morphologies offer significant advantages over bulk materials by shortening the diffusion paths for ions and electrons and accommodating the strain from ion insertion and extraction during electrochemical cycling. uwaterloo.canih.gov
In the context of lithium-ion batteries (LIBs), spinel-structured MnV₂O₄ has been synthesized as microspheres. When coated with a nitrogen-doped carbon layer, these microspheres exhibit superior performance as an anode material, delivering high specific capacity and outstanding cycling stability. researchgate.net The unique double-layer hollow sandwich microstructure of the composite material is credited with its enhanced performance. researchgate.net Similarly, MnV₂O₄ fabricated via a sol-gel process showed a high reversible specific capacity of nearly 1325 mAh g⁻¹ at a current density of 200 mA g⁻¹. Current time information in Cass County, US.
The morphology also plays a critical role in cathodes for aqueous zinc-ion batteries (ZIBs). Vanadium-based oxides are promising cathode materials for ZIBs due to their high capacity, which stems from their layered structure and multiple valence states. researchgate.net However, they often suffer from structural degradation. arxiv.org Doping vanadium pentoxide (V₂O₅) with manganese (Mn²⁺) ions has been shown to be an effective strategy. The larger Mn cations increase the cell volume, which facilitates the diffusion of charge carriers like Li⁺ or Zn²⁺. niu.edu For example, Mn-doped V₂O₅ films have demonstrated a discharge capacity of 283 mAh/g, significantly higher than that of pure V₂O₅ films. niu.edu
Hierarchical structures, such as ultralong nanowires constructed from smaller nanorods, represent another advanced microstructural design. These structures prevent the self-aggregation that can occur with shorter nanorods, thereby maintaining a large effective surface area for contact with the electrolyte and improving cycling performance. nih.govresearchgate.net
Table 2: Influence of Morphology on Electrochemical Performance
| Material System | Morphology/Microstructure | Application | Key Performance Metric |
|---|---|---|---|
| MnV₂O₄ | Cubic particles via sol-gel | Li-ion battery anode | Reversible capacity of ~1325 mAh g⁻¹ at 200 mA g⁻¹. Current time information in Cass County, US. |
| MnV₂O₄/NC | Double-layer hollow sandwich microspheres | Li-ion battery anode | 525.5 mAh g⁻¹ after 1000 cycles at 5000 mA g⁻¹. researchgate.net |
| Mn-doped V₂O₅ | Thin films | Li-ion battery cathode | Discharge capacity of 283 mAh/g. niu.edu |
| Vanadium Oxide | Ultralong hierarchical nanowires | Li-ion battery cathode | Initial discharge capacity up to 390 mAh/g. nih.govresearchgate.net |
| Mo-doped MnV₂O₄ | Not specified | Supercapacitor | Specific capacitance of 573.21 Fg⁻¹. Current time information in Cass County, US. |
Impact of Porosity and Surface Area on Reactivity and Ion Transport in Manganese Vanadium Oxide Systems
Materials with interconnected porous architectures ensure that a larger fraction of the active material is accessible to the electrolyte. uwaterloo.ca This structure shortens the ion diffusion length and provides continuous pathways for ion transport, which is crucial for high-rate performance in batteries and supercapacitors. uwaterloo.caresearchgate.net For instance, in vanadium redox flow batteries, increasing electrode porosity can enhance the electrochemical surface area, though it may also increase ohmic polarization. nih.gov The kinetics of electrolyte ions are significantly influenced by the material's porosity; as porosity increases, ions can diffuse in multiple directions, leading to a higher diffusion coefficient. researchgate.net
The Brunauer-Emmett-Teller (BET) method is commonly used to measure the specific surface area of these materials. acs.org Research has shown a direct correlation between high BET surface area and enhanced electrochemical performance. For example, porous MnO₂ nanostructures synthesized from a CaMnO₃ precursor exhibited a high surface area in the range of 106–272 m² g⁻¹, which contributed to their remarkable photochemical water oxidation activity. nih.gov In another study, highly dispersed vanadium oxide nanoclusters supported on a porous carbon framework, with a surface area of 593 m²·g⁻¹, showed improved charge storage for magnesium batteries. researchgate.net
The synthesis method plays a key role in controlling these properties. Sol-gel methods followed by calcination can be used to create porous V₂O₅ by removing a carbon template, resulting in materials with high electrolyte accessibility. rsc.org Similarly, loose and porous structures in vanadium nitride (VN), created by reducing and nitrating V₂O₅, enable excellent rate performance and cycling stability in ZIBs by providing efficient pathways for ion transport. niu.edu
Table 3: Surface Area and Porosity of M-V-O and Related Oxide Systems
| Material | Key Structural Feature | BET Surface Area (m²/g) | Impact on Performance |
|---|---|---|---|
| Porous MnO₂ | Nanostructures | 106–272 | Efficient photochemical water oxidation. nih.gov |
| V₂O₅ on Porous Carbon | Nanoclusters | 593 | Improved Mg²⁺ charge transport and storage. researchgate.net |
| VN particles | Loose and porous structure | Not specified | High specific capacity and excellent rate performance in ZIBs. niu.edu |
| Mo-doped MnV₂O₄ | Not specified | 87.76 | High specific capacitance and energy density. Current time information in Cass County, US. |
Interplay of Defects and Electronic/Ionic Conductivity in Manganese Vanadium Oxides
Crystallographic defects, such as point defects (e.g., cation or oxygen vacancies), play a crucial role in governing the electronic and ionic conductivity of manganese vanadium oxides. While often viewed as imperfections, these defects can be intentionally introduced to engineer the material's charge transport properties, thereby enhancing its functional performance in electronic and electrochemical devices.
The electrical conductivity in mixed oxides of manganese and vanadium exhibits semiconducting behavior, where conductivity increases with temperature. upm.edu.my The dominant conduction mechanism is often attributed to hopping of charge carriers between localized states, a process that is highly sensitive to the presence of defects. researchgate.net However, the inherent electronic and ionic conductivity of materials like V₂O₅ can be poor, limiting their performance in applications such as supercapacitors. researchgate.net
Cation vacancies can also be engineered to enhance electrochemical properties. In δ-MnO₂ nanosheets, creating Mn vacancies, described as "surface Frenkel defects," provides additional intercalation sites for ions. researchgate.net This strategy has been shown to significantly increase the specific capacitance from approximately 200 F/g to over 300 F/g, while also improving charge transfer resistance and cycling stability. researchgate.net The presence of these vacancies directly contributes to the charge storage capacity without altering the fundamental Mn oxidation states during the process. researchgate.net Similarly, the introduction of cation vacancies in other oxide systems has been shown to enable anion redox processes, which can significantly boost battery capacity. acs.org
Table 4: Role of Defects in Conductivity and Performance
| Material System | Defect Type | Impact on Electronic Conductivity | Impact on Ionic Conductivity/Transport |
|---|---|---|---|
| Mn-doped V₂O₅ | V⁴⁺ formation, Oxygen vacancies | Increased electronic conductivity. researchgate.net | Facilitates Li⁺ ion diffusion. researchgate.net |
| δ-MnO₂ | Mn cation vacancies ("surface Frenkel defects") | Improved charge transfer resistance. researchgate.net | Provide additional ion intercalation sites, boosting capacitance. researchgate.net |
| La₀.₅Sr₀.₅FeO₃₋δ | Oxygen vacancies | Degrades conductivity by hole compensation. rsc.org | Is a mixed ionic-electronic conductor. rsc.org |
| Mn-doped KNN | Oxygen vacancies | Not specified | Dominates conduction at high temperatures. rsc.org |
Future Research Directions and Emerging Challenges for Manganese Vanadium Oxides
Exploration of Novel Manganese Vanadium Oxide Phases and Compositions
A primary challenge and a significant area of future research is the discovery and synthesis of new Mn-V-O phases with unique crystal structures and compositions. The arrangement of manganese, vanadium, and oxygen atoms fundamentally dictates the material's electronic, magnetic, and electrochemical properties. Therefore, designing new atomic architectures is crucial for unlocking enhanced performance and novel functionalities.
Hydrothermal synthesis has emerged as a particularly effective "soft chemistry" approach for creating new metastable Mn-V-O structures that are inaccessible through conventional high-temperature methods. researchgate.net This technique allows for precise control over reaction conditions (e.g., temperature, pH, reactant ratios) to guide the formation of specific crystalline phases. A key strategy in this exploration is the use of organic cations, such as tetramethylammonium (B1211777) ([N(CH₃)₄]⁺) or methylamine (CH₃NH₂), as templating or structure-directing agents. encyclopedia.pubmdpi.com These organic molecules can influence the assembly of the inorganic Mn-V-O framework, leading to the formation of novel layered and tunnel structures. mdpi.commdpi.com
For instance, the hydrothermal reaction of vanadium pentoxide and manganese salts in the presence of tetramethylammonium ions has led to the synthesis of a δ-type this compound, [N(CH₃)₄]zMnyV₂O₅·nH₂O. encyclopedia.pubnih.gov This compound features a double-layered V₂O₅ structure with manganese and the organic ions situated between the layers. encyclopedia.pub Another novel phase, γ-MnV₂O₅, which is isostructural to γ-LiV₂O₅, has also been synthesized using mild hydrothermal methods. researchgate.netnih.gov
Future research will likely focus on:
Combinatorial Synthesis: Systematically varying synthesis parameters and employing high-throughput screening methods to rapidly explore a wide range of potential compositions.
Advanced Templating: Investigating a broader array of organic and inorganic templating agents to create more complex and tailored porous architectures.
Computational Prediction: Utilizing first-principles calculations and materials informatics to predict the stability and potential properties of new Mn-V-O phases before attempting their synthesis, thereby guiding experimental efforts more efficiently. myu-group.co.jpresearchgate.net
High-Pressure Synthesis: Exploring high-pressure techniques to force the formation of denser, unique polymorphs that may exhibit novel electronic or magnetic properties.
The table below summarizes some of the novel this compound phases synthesized, highlighting the role of the synthesis method and templating agents.
| Compound/Phase Name | Synthesis Method | Templating/Key Reactant | Key Structural Feature | Reference |
| δ-type [N(CH₃)₄]zMnyV₂O₅·nH₂O | Hydrothermal | Tetramethylammonium | Disordered V₂O₅ double layers | researchgate.netencyclopedia.pub |
| γ-MnV₂O₅ | Hydrothermal | Organic Templating Cation | Orthorhombic, isostructural to γ-LiV₂O₅ | researchgate.netbeilstein-journals.org |
| NiMnO₃Hₓ | Hydrothermal | Tetramethylammonium Permanganate | Orthorhombic layered structure | mdpi.commdpi.com |
| (CH₃NH₃)₀.₇₅V₄O₁₀·0.67H₂O | Hydrothermal | Methylamine | Double sheet vanadium oxide | mdpi.com |
| K₀.₁₆Mn₀.₀₄V₂O₄.₉₄·0.14H₂O | Hydrothermal | Potassium Permanganate | Layered with 10.90 Å interlayer distance | nih.gov |
Advanced Elucidation of Complex Reaction Mechanisms in this compound Systems
A significant hurdle in optimizing Mn-V-O materials for applications like batteries and catalysts is the complexity of their reaction mechanisms. During electrochemical cycling or catalytic processes, these materials undergo dynamic changes in their physical and electronic structures, which are often difficult to track and fully understand. For example, in lithium-ion battery applications, MnV₂O₆ has been observed to undergo an irreversible transformation from a crystalline brannerite-type structure to an amorphous phase during the initial lithium insertion. researchgate.net This amorphization makes it challenging to use traditional diffraction techniques to follow the subsequent reaction pathways. mdpi.com
To overcome these challenges, the field is moving towards the intensive use of in-situ and operando characterization techniques. These methods allow researchers to observe the material's properties in real-time as the electrochemical reaction is occurring, providing direct insight into the dynamic processes. mdpi.commdpi.comresearchgate.net
Key advanced techniques and research directions include:
Operando X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are invaluable for tracking the oxidation states and local atomic coordination environments of both manganese and vanadium independently during a reaction. researchgate.netmdpi.com Studies on MnV₂O₆ have used XANES to reveal that vanadium cycles reversibly between +2 and +4 oxidation states after an initial deep reduction, while manganese is reduced to a metallic state and remains so in subsequent cycles. researchgate.net
Operando X-ray Diffraction (XRD): This technique is crucial for identifying phase transitions, lattice expansion/contraction, and the formation of intermediate crystalline phases during operation. upm.edu.my While its application can be limited by phenomena like amorphization, it remains a cornerstone for studying crystalline structure evolution.
In-situ Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) can provide atomic-scale resolution images of structural changes, including the formation of defects or new domains within the electrode material as it functions. researchgate.net
Computational Modeling: Advanced computational methods, such as Density Functional Theory (DFT) and the development of force fields for molecular dynamics (MD) simulations, are becoming essential. encyclopedia.pub These models can help interpret experimental data, predict reaction pathways, understand ion diffusion barriers, and elucidate the mechanisms of catalytic reactions like water oxidation at a molecular level. encyclopedia.pub
Strategies for Enhancing Long-Term Stability and Scalability of this compound Applications
For manganese vanadium oxides to be viable in commercial applications, particularly in energy storage devices like aqueous zinc-ion batteries (AZIBs), long-term stability and the ability to produce materials at a large scale are paramount. Currently, many Mn-V-O cathode materials suffer from significant performance degradation over repeated charge-discharge cycles. encyclopedia.pubmdpi.com
The primary degradation mechanisms include:
Structural Instability: The insertion and extraction of large ions (like hydrated Zn²⁺) can cause significant stress and strain on the crystal lattice, leading to phase transformations, irreversible structural collapse, and loss of active sites. encyclopedia.pub
Cathode Dissolution: Both manganese and vanadium can dissolve into aqueous electrolytes, especially under weakly acidic conditions. This leads to a continuous loss of active material and rapid capacity fading. researchgate.net The disproportionation of Mn³⁺ into soluble Mn²⁺ and Mn⁴⁺ is a well-known issue in manganese oxides. mdpi.com
To address these stability issues, several innovative strategies are being actively researched:
Interlayer Engineering: For layered Mn-V-O structures, introducing "pillar" ions or molecules into the interlayer space can significantly enhance structural stability. Pre-intercalation of species like K⁺, Na⁺, or NH₄⁺ can act as a structural support, preventing the layers from collapsing during ion cycling and suppressing the dissolution of the active material. researchgate.netmdpi.comresearchgate.net For example, co-intercalating NH₄⁺ and H₂O into vanadium oxide was shown to increase the interlayer binding energy by more than tenfold, dramatically reducing vanadium dissolution. researchgate.net
Surface Modification and Coatings: Applying a protective coating on the surface of the active material can create a stable cathode-electrolyte interphase (CEI). A coating like polydopamine on MnO₂ has been shown to inhibit active material dissolution and can even promote the redeposition of dissolved Mn²⁺ back onto the electrode, effectively recycling the active material. rsc.org
Doping and Defect Engineering: Introducing other elements into the crystal lattice (doping) or creating defects like oxygen vacancies can stabilize the structure and improve electronic conductivity. Doping V₂O₅ films with manganese ions has been shown to improve cycling stability in electrochromic applications. researchgate.net
Nanostructuring: Fabricating Mn-V-O materials as nanostructures (e.g., nanowires, nanorods, nanosheets) can improve stability by shortening ion diffusion pathways and providing better accommodation of mechanical stress during cycling. encyclopedia.pub
Regarding scalability , while hydrothermal synthesis is versatile, it often suffers from low product yields and long reaction times, making it less practical for industrial-scale production. beilstein-journals.org Future research must focus on developing more efficient and scalable synthesis routes. One promising approach is the use of water-soluble polymers as nucleating agents in hydrothermal synthesis, which has been reported to increase reaction rates and yields by 10- to 40-fold for MnO₂. beilstein-journals.org Optimizing flow reactors for continuous production is another critical avenue for achieving scalable manufacturing of these materials.
The following table outlines key stability challenges and the corresponding research strategies.
| Challenge | Primary Consequence | Enhancement Strategy | Mechanism of Improvement | Reference(s) |
| Structural Collapse | Rapid capacity fading, loss of active sites | Interlayer Engineering (Pre-intercalation) | Guest ions/molecules act as pillars, stabilizing the layered structure. | researchgate.netencyclopedia.pubmdpi.com |
| Active Material Dissolution | Continuous capacity loss, poor cycle life | Surface Coating (e.g., Polydopamine) | Forms a protective layer, inhibits dissolution, and can promote redeposition. | rsc.org |
| Phase Transformation | Unstable voltage profile, capacity decay | Doping (e.g., Mn in V₂O₅) | Stabilizes the crystal lattice and improves electronic properties. | nih.govresearchgate.net |
| Low Production Rate | High cost, impractical for commercial use | Scalable Synthesis (e.g., Polymer-assisted) | Polymers act as nucleating agents, increasing reaction rate and yield. | beilstein-journals.org |
Identification and Development of New Application Domains for Manganese Vanadium Oxides
While much of the focus on Mn-V-O compounds has been on their use as battery cathodes and catalysts, their unique electronic and structural properties make them promising candidates for a range of other advanced applications. A key future direction is to explore and develop these new technological domains.
Emerging application areas include:
Gas Sensors: The high surface area of nanostructured metal oxides and their variable electrical resistance upon exposure to different gases make them excellent sensing materials. Vanadium oxides are known for their sensing capabilities, and creating composites with manganese oxides can enhance sensitivity and selectivity. encyclopedia.pubmdpi.com For example, a composite of Mn₃O₄, V₂O₅, and reduced graphene oxide (rGO) has been investigated for the detection of H₂ gas at room temperature. encyclopedia.pub The unique three-dimensional hierarchical structures can provide abundant active sites for gas molecule adsorption and reaction. encyclopedia.pub
Thermoelectrics: Thermoelectric materials can convert waste heat into useful electrical energy. Materials with high electrical conductivity and low thermal conductivity are desired. Layered oxides like V₂O₅ are being investigated for this purpose. mdpi.com The intercalation of other atoms, which could include manganese, into the layered structure can enhance the anisotropic transport properties and potentially improve the thermoelectric figure of merit. mdpi.com Research into Mn-V-O systems could yield materials that act as "phonon glass and electron crystal," an ideal combination for high-performance thermoelectrics. mdpi.com
Environmental Remediation: The photocatalytic properties of semiconductor metal oxides can be harnessed to degrade organic pollutants in water and air. nih.govbeilstein-journals.org The combination of manganese and vanadium oxides can create heterojunctions that promote the separation of photogenerated electron-hole pairs, enhancing catalytic efficiency. Research into Mn-V-O photocatalysts for the degradation of persistent organic pollutants is a promising avenue for environmental applications. beilstein-journals.orgresearchgate.net
Oxygen Reduction Reaction (ORR) Catalysts: In fuel cells and metal-air batteries, the ORR is a crucial but sluggish reaction. Developing efficient, low-cost catalysts to replace precious metals like platinum is a major goal. Hollow microspheres of Mn₂V₂O₇ have been shown to be a novel and promising electrocatalyst for the ORR in alkaline conditions, exhibiting superior durability compared to commercial Pt/C catalysts. researchgate.net
Optoelectronics: The diverse electronic band structures and optical properties of transition metal oxides suggest potential applications in optoelectronic devices. azom.comalfa-chemistry.com While less explored for Mn-V-O compounds specifically, the fundamental properties of mixed-metal oxides are suitable for investigation in devices like photodetectors or electrochromic displays.
The exploration of these new domains requires a fundamental understanding of the structure-property relationships in Mn-V-O systems and the development of synthesis methods that yield materials with the specific morphologies and electronic structures required for each application.
Q & A
Basic: What experimental methods are used to determine oxidation states and coordination environments in manganese vanadium oxides?
Answer:
Vanadium K-edge X-ray absorption near-edge structure (XANES) is a key technique for quantifying oxidation states and symmetry. Pre-edge peak area and centroid position correlate with vanadium’s oxidation state (+3 to +5) and coordination geometry (octahedral, tetrahedral, or square pyramidal). For example, in Mn-V oxide systems, this method revealed oxidation state gradients during slag leaching, where vanadium transitions from +3 (octahedral) in unaltered phases to +5 (tetrahedral) in oxidized phases . Complementary techniques like solid-state ⁵¹V NMR and isotopic oxygen exchange further validate redox dynamics in supported catalysts .
Basic: How are manganese vanadium oxide complexes synthesized for catalytic studies?
Answer:
Solid-state synthesis via mechanochemical activation and oxidative roasting is common. For instance, Mn₂V₂O₇ forms at 600–700°C through reactions between MnO and V₂O₅ under controlled atmospheric conditions. Mechanochemical milling enhances reactivity by reducing particle size and inducing structural defects, lowering the synthesis temperature by ~100°C compared to unmilled precursors . Phase purity is confirmed using XRD and Raman spectroscopy .
Advanced: What mechanistic insights explain the water oxidation activity of Mn-V oxide clusters?
Answer:
The [Mn₄V₄O₁₇(OAc)₃]³⁻ cluster mimics the oxygen-evolving complex (OEC) in photosynthesis. A three-step activation mechanism involves:
Oxidation : Sequential one-electron oxidations (Mn³⁺ → Mn⁴⁺) .
Ligand exchange : Acetate ligands are replaced by water at Mn³⁺ Jahn-Teller axes, lowering activation barriers .
Deprotonation : Formation of [Mn₄V₄O₁₇(OAc)₂(H₂O)(OH)] with H₂O/OH ligands enables O–O bond formation.
Turnover frequencies reach 1.75 s⁻¹ under visible light with [Ru(bpy)₃]²⁺ photosensitizers .
Advanced: How do oxide supports (e.g., TiO₂, Al₂O₃) modulate redox properties in Mn-V oxide catalysts?
Answer:
Supports stabilize dispersed surface vanadia species (e.g., VO₄ units) and alter redox kinetics. For example:
- TiO₂ enhances redox activity by 10³× compared to SiO₂ due to strong metal-support interactions .
- Al₂O₃ favors acidic sites, promoting selective oxidation pathways.
In situ UV-vis and EXAFS reveal that support polarity and defect density directly influence Mn/V oxidation states and O₂ activation barriers .
Basic: Which characterization techniques resolve microstructure-property relationships in Mn-V oxides for energy storage?
Answer:
- XRD/TEM : Identify crystallographic phases (e.g., spinel vs. layered structures) .
- XANES/EXAFS : Map local coordination and oxidation states .
- Electrical conductivity measurements : Track metal-insulator transitions (MIT) driven by e-e correlations in V³⁺/V⁴⁺ systems .
For example, Mn doping in VO₂ reduces MIT temperature by stabilizing metallic phases via lattice strain .
Advanced: How do electron-electron (e-e) correlations and defect engineering tailor electrical properties in Mn-V oxides?
Answer:
- e-e correlations : In VOₓ systems, V³⁺-V⁴⁺ interactions govern carrier concentrations. Mn substitution introduces hole carriers, enhancing conductivity in V₂O₅-based cathodes .
- Defect engineering : Oxygen vacancies in MnVO₃ increase Li⁺ diffusion coefficients by 50× in battery anodes, as shown by DFT and impedance spectroscopy .
Basic: What spectroscopic tools identify molecular structures in supported Mn-V oxide catalysts?
Answer:
- In situ Raman spectroscopy : Detects surface vanadia species (e.g., polymeric VOₓ chains) under reaction conditions .
- IR spectroscopy : Probes ligand exchange dynamics (e.g., acetate ↔ water) in catalytic cycles .
- Solid-state ⁵¹V NMR : Quantifies V⁴⁺/V⁵⁺ ratios in amorphous phases .
Advanced: Which computational methods model catalytic cycles in Mn-V oxide water oxidation catalysts (WOCs)?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) simulates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
